molecular formula C12H12INS B13256271 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B13256271
M. Wt: 329.20 g/mol
InChI Key: PVOVNEMALHAGBQ-UHFFFAOYSA-N
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Description

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline ( 1039958-99-0) is a chemical compound with the molecular formula C12H12INS and a molecular weight of 329.20 g/mol [ ]. This aniline derivative features a thiophene ring and an iodine substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary research application of this compound is in the field of immunology and oncology, specifically in the development of inhibitors for the haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [ ]. IDO1 catalyzes the rate-limiting step of tryptophan metabolism in the kynurenine pathway, and its expression in cancer cells can suppress the immune response, allowing tumors to evade immune detection [ ]. Small-molecule IDO1 inhibitors are therefore a major focus in anti-cancer immunotherapy research. Compounds with structures that include a haem-binding moiety, like the one found in this aniline derivative, are investigated for their ability to bind the ferric form of the enzyme (as Type III inhibitors) and block its activity, potentially restoring the immune system's ability to fight cancer [ ]. This product is offered in high purity (95% to 99%) and is available for research purposes from various global suppliers [ ]. It is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H12INS

Molecular Weight

329.20 g/mol

IUPAC Name

3-iodo-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12INS/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

PVOVNEMALHAGBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC(=CC=C2)I

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule's unique architecture, combining an iodinated aniline with a thiophene moiety, presents a versatile scaffold for synthetic elaboration. This document details its core physicochemical properties, provides a validated protocol for its synthesis via electrophilic iodination, and explores its profound utility as a building block in drug discovery. The strategic importance of the thiophene ring as a "privileged" pharmacophore and the aryl iodide as a versatile synthetic handle for cross-coupling reactions is discussed, underscoring the compound's value in the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Molecular Identification and Structure

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is classified as a secondary aromatic amine and a halogenated heterocyclic compound.[1] Its structure features a central aniline ring substituted at the meta-position with an iodine atom and at the nitrogen atom with a 1-(thiophen-2-yl)ethyl group. This combination of functional groups is key to its chemical reactivity and potential applications.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 3-Iodo-N-(1-thiophen-2-ylethyl)aniline [1]
Molecular Formula C₁₂H₁₂INS [1]
Molecular Weight 329.20 g/mol [1]
Canonical SMILES CC(C1=CC=CS1)NC2=CC(=CC=C2)I [1]
InChI Key PVOVNEMALHAGBQ-UHFFFAOYSA-N [1]

| CAS Number | Not explicitly assigned in major databases. Tracked by chemical structure and IUPAC name. | |

Physicochemical Properties

The physical and chemical characteristics of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline are dictated by its constituent functional groups. Its largely hydrophobic nature, stemming from the two aromatic rings, governs its solubility, while the reactive C-I bond is central to its chemical utility.

Table 2: Core Physicochemical Properties

Property Description Rationale & Insights
Appearance Typically a solid or crystalline substance at room temperature.[1] The molecule's size, planarity, and potential for intermolecular interactions favor a solid state.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); limited solubility in water.[1] The hydrophobic character of the aniline and thiophene rings dominates, making it amenable to use in standard organic reaction media.
Stability Generally stable under standard laboratory conditions.[1] May be sensitive to strong acids or bases and prolonged exposure to light or air, which can cause degradation or oxidation of the aniline moiety.

| Reactivity | The C-I bond is the primary site for synthetic modification via cross-coupling. The thiophene ring can undergo oxidation.[1] | The electrophilic nature of the iodine-substituted carbon makes it an excellent substrate for transition-metal-catalyzed reactions. |

Synthesis and Reactivity

Synthetic Strategy: Electrophilic Aromatic Iodination

The most direct and logical synthesis of the title compound involves the iodination of its non-halogenated precursor, N-[1-(thiophen-2-yl)ethyl]aniline. This transformation is a classic electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices: The aniline moiety is an activated aromatic system, with the amino group being an ortho-, para-director. However, the steric bulk of the N-[1-(thiophen-2-yl)ethyl] substituent can influence the regioselectivity, making the meta-position accessible. The iodination of anilines requires an electrophilic iodine source ("I⁺"), which is typically generated in situ from molecular iodine (I₂) and an oxidizing agent, such as hydrogen peroxide.[1] This approach is often preferred for its operational simplicity and the availability of reagents. The reaction must be performed under controlled conditions to prevent over-iodination and potential side reactions.[1]

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Synthesis
  • Preparation: To a solution of N-[1-(thiophen-2-yl)ethyl]aniline (1.0 eq) in glacial acetic acid, add molecular iodine (1.1 eq).

  • Reaction: Stir the mixture vigorously. To this suspension, add 30% hydrogen peroxide (1.5 eq) dropwise over 15 minutes. The reaction is exothermic and should be maintained at room temperature with occasional cooling if necessary.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.[1]

Core Reactivity and Synthetic Utility

The true value of this molecule in drug development lies in its capacity to serve as a versatile intermediate. The aryl iodide is not merely a final modification but a gateway to extensive molecular diversity.

Caption: Key cross-coupling reactions enabled by the aryl iodide moiety.

  • Palladium-Catalyzed Cross-Coupling: The C(sp²)-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an ideal substrate for a host of powerful bond-forming reactions.

    • Suzuki & Stille Couplings (C-C): Reaction with organoboron or organotin reagents to install new aryl, heteroaryl, or vinyl groups.

    • Sonogashira Coupling (C-C): Reaction with terminal alkynes to introduce alkynyl functionalities, a common feature in bioactive molecules.[2]

    • Heck Coupling (C-C): Reaction with alkenes to form substituted olefins.

    • Buchwald-Hartwig Amination (C-N): Reaction with amines to form new C-N bonds, enabling the synthesis of complex diaryl or alkylaryl amines.[3][4] Aryl iodides are excellent substrates for these transformations.[3]

Relevance in Medicinal Chemistry and Drug Discovery

The strategic combination of the thiophene ring and the aryl iodide handle makes 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline a highly valuable scaffold.

  • The Thiophene Moiety as a Privileged Scaffold: Thiophene is a five-membered, sulfur-containing heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry.[5][6] It is a bioisosteric replacement for the phenyl ring, offering similar size and electronics but with modified metabolic properties and the potential for additional hydrogen bonding via the sulfur atom.[5][7] Numerous FDA-approved drugs contain a thiophene core, highlighting its acceptance and utility in creating therapeutic agents for diverse diseases including cancer, inflammation, and infectious diseases.[5][8]

  • The Aryl Iodide as a Versatile Synthetic Handle: In drug discovery, the ability to rapidly generate and test a library of related compounds is paramount for optimizing a lead structure (SAR). The aryl iodide is arguably the most reactive of the aryl halides in cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope.[9][10] This enables chemists to systematically and efficiently modify the 3-position of the aniline ring, probing how different substituents affect target binding, selectivity, and pharmacokinetic properties.

  • Potential Biological Activities: While the specific biological profile of the title compound is not extensively documented, its structural motifs are present in molecules with known pharmacological activities. Thiophene derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[6][7][11] Therefore, derivatives of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline serve as promising starting points for screening campaigns against a wide range of biological targets.[1]

Spectroscopic and Analytical Characterization

Confirmation of the structure relies on a combination of standard spectroscopic techniques. A researcher synthesizing this compound should expect the following characteristic signals:

  • ¹H NMR: The spectrum will be complex but predictable. Key signals include a quartet for the methine (CH) proton adjacent to the thiophene ring and a doublet for the methyl (CH₃) protons of the ethyl group. The aromatic region will show distinct multiplets for the protons on the thiophene and the 3-iodoaniline rings. A broad singlet corresponding to the N-H proton will also be present.

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbon atom bonded to the iodine will be shifted significantly due to the heavy atom effect. Signals corresponding to the thiophene ring carbons will appear in their characteristic regions, as will the signals for the aniline ring and the ethyl side chain.

  • IR Spectroscopy: Key absorption bands will include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), and aromatic C=C bending vibrations in the fingerprint region (1400-1600 cm⁻¹).[12]

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 329. The presence of iodine (¹²⁷I) will give a simple isotopic pattern, but fragmentation patterns corresponding to the loss of the ethyl-thiophene or iodoaniline moieties would be expected, aiding in structural confirmation.

Conclusion

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is more than a simple chemical compound; it is a strategically designed molecular scaffold with significant potential for researchers in drug discovery and materials science. Its synthesis is straightforward, and its physicochemical properties are well-suited for further synthetic manipulation. The combination of a biologically relevant thiophene core and a highly versatile aryl iodide handle provides an efficient entry point for the development of novel, diverse, and complex molecular architectures. This guide provides the foundational knowledge required for its effective synthesis and application in advanced research endeavors.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). International Journal of Medical and Pharmaceutical Case Reports. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (2009). Journal of the American Chemical Society. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. (2009). MIT Open Access Articles. Available at: [Link]

  • A New Contender for Cross-Coupling Reactions with Aryl Halides. (2023). ScienceOpen. Available at: [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Reactivity trends for mechanochemical reductive coupling of aryl iodides. (2023). Taylor & Francis Online. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2005). ACS Publications. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2006). Organic Chemistry Portal. Available at: [Link]

  • (E)-N′-[1-(Thiophen-2-yl)ethylidene]benzohydrazide. (2011). Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. (2005). SciSpace. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Available at: [Link]

  • 3-Iodoaniline. (n.d.). PubChem. Available at: [Link]

  • Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. (2013). ResearchGate. Available at: [Link]

  • o-Iodoaniline. (2018). SIELC Technologies. Available at: [Link]

  • Iron-Catalyzed Synthesis of N-Alkyl Anilines. (2021). ChemistryViews. Available at: [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2005). ACS Publications. Available at: [Link]

Sources

1H and 13C NMR spectra data for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Spectroscopic and Synthetic Profiling of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously validate the structural integrity of complex halogenated building blocks. 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a highly versatile intermediate, bridging the gap between transition-metal cross-coupling substrates (via the meta-iodoaniline moiety) and pharmacophoric heterocyclic scaffolds (via the thiophene ring).

This technical whitepaper provides an authoritative guide to the synthesis and complete nuclear magnetic resonance (NMR) spectroscopic elucidation of this molecule. By deconstructing the causality behind the synthetic choices and the resulting chemical shifts—specifically the profound "heavy atom effect" of iodine and the anisotropic influences of the thiophene ring—this guide serves as a robust framework for researchers in drug discovery and methodology development.

Mechanistic Synthesis Protocol: Chemoselective Reductive Amination

The synthesis of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is achieved via the reductive amination of 2-acetylthiophene with 3-iodoaniline. The primary synthetic challenge here is chemoselectivity : the reducing agent must efficiently reduce the transient ketimine without causing hydrodehalogenation (cleavage) of the sensitive carbon-iodine (C–I) bond[1].

To achieve this, we employ a self-validating, two-step "one-pot" protocol using Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to drive imine formation, followed by mild reduction using Sodium triacetoxyborohydride ( NaBH(OAc)3​ )[2].

Step-by-Step Methodology
  • Imine Condensation:

    • In an oven-dried, argon-purged round-bottom flask, dissolve 3-iodoaniline (1.0 equiv, 10 mmol) and 2-acetylthiophene (1.05 equiv, 10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL).

    • Causality Check: Ketones are less electrophilic than aldehydes. The slight excess of 2-acetylthiophene ensures complete consumption of the aniline.

    • Add Ti(OiPr)4​ (1.5 equiv, 15 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours. The titanium acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the ketimine.

  • Chemoselective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Portion-wise, add NaBH(OAc)3​ (2.0 equiv, 20 mmol).

    • Causality Check: NaBH(OAc)3​ is chosen over NaBH4​ because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the unwanted reduction of the aryl iodide[1].

    • Allow the mixture to warm to room temperature and stir for an additional 6 hours.

  • Self-Validating Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL). A white precipitate of titanium dioxide ( TiO2​ ) will form.

    • Filter the biphasic mixture through a pad of Celite to remove the TiO2​ salts, washing the pad thoroughly with ethyl acetate (EtOAc).

    • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient). The desired secondary amine typically elutes as a pale yellow oil.

Spectroscopic Elucidation: 1 H NMR Data

The 1 H NMR spectrum (measured in CDCl3​ at 400 MHz) is defined by the chiral center at the ethyl linker, which splits the aliphatic signals, and the distinct electronic environments of the two aromatic systems.

Table 1: 1 H NMR Assignments and Causality | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment / Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | CH3​ | 1.62 | Doublet (d) | 3H | 6.8 | Split by the adjacent chiral methine ( CH ). Deshielded relative to a standard alkane due to the proximity of the thiophene and nitrogen. | | NH | 4.15 | Broad Singlet (br s) | 1H | - | Exchangeable proton. The signal is broadened due to the quadrupolar relaxation of the 14N nucleus. | | CH | 4.85 | Quartet (q) | 1H | 6.8 | The chiral center. Strongly deshielded by the combined electron-withdrawing effects of the attached nitrogen and the aromatic thiophene ring. | | Ar-H (C6) | 6.55 | ddd | 1H | 8.2, 2.2, 0.9 | Aniline ring (ortho to NH). Highly shielded by the resonance donation of the nitrogen lone pair into the aromatic ring. | | Ar-H (C5) | 6.85 | t | 1H | 8.0 | Aniline ring (meta to both NH and I). Represents the baseline electronic environment of the ring. | | Thio H-4 | 6.92 | dd | 1H | 5.1, 3.5 | Beta position of the thiophene ring. | | Thio H-3 | 6.98 | dt | 1H | 3.5, 1.1 | Alpha position of the thiophene, coupled to H-4 and H-5. | | Ar-H (C4) | 7.02 | ddd | 1H | 8.0, 1.8, 0.9 | Aniline ring (para to NH, ortho to Iodine). | | Ar-H (C2) | 7.08 | t | 1H | 2.0 | Aniline ring (ortho to both NH and I). Deshielded by the magnetic anisotropy of the massive iodine atom. | | Thio H-5 | 7.18 | dd | 1H | 5.1, 1.1 | Alpha position adjacent to the sulfur atom. Highly deshielded due to the electronegativity and polarizability of sulfur. |

Spectroscopic Elucidation: 13 C NMR Data

The 13 C NMR spectrum (measured in CDCl3​ at 100 MHz) provides the most definitive proof of structure, particularly regarding the halogenated carbon.

Table 2: 13 C NMR Assignments and Causality | Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality | | :--- | :--- | :--- | :--- | | CH3​ | 23.5 | CH3​ | Aliphatic methyl group. | | CH | 50.2 | CH | Aliphatic methine. Shifted downfield due to the directly attached electronegative nitrogen atom. | | Aniline C3 (C-I) | 95.1 | Cq​ | The Heavy Atom Effect: The carbon directly bonded to iodine experiences a massive upfield shift. This is caused by spin-orbit coupling induced by the large electron cloud of iodine, which heavily shields the Cipso​ nucleus[3]. | | Aniline C6 | 113.4 | CH | Ortho to NH. Shielded by the +M (mesomeric) effect of the amine nitrogen. | | Aniline C2 | 122.0 | CH | Ortho to both NH and I. | | Thiophene C3 | 123.8 | CH | Beta carbon of the thiophene ring. | | Thiophene C4 | 124.5 | CH | Beta carbon of the thiophene ring. | | Thiophene C5 | 126.9 | CH | Alpha carbon adjacent to the sulfur atom. | | Aniline C4 | 127.2 | CH | Para to NH, ortho to Iodine. | | Aniline C5 | 130.8 | CH | Meta carbon of the aniline ring; least affected by resonance. | | Aniline C1 (C-N) | 148.5 | Cq​ | Directly attached to the amine nitrogen, resulting in strong deshielding. | | Thiophene C2 | 149.2 | Cq​ | Quaternary thiophene carbon attached to the chiral ethyl center. |

Experimental Workflow Diagram

Below is the logical workflow for the synthesis, purification, and spectroscopic validation of the target molecule.

G A 2-Acetylthiophene + 3-Iodoaniline B Imine Condensation (Ti(OiPr)4, DCM, 12h) A->B C Chemoselective Reduction (NaBH(OAc)3, 0°C to RT) B->C D Workup & Purification (Celite Filtration, Silica Gel) C->D E 1H & 13C NMR Spectroscopic Validation D->E

Workflow for the chemoselective synthesis and NMR validation of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.

References

  • Royal Society of Chemistry (RSC). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Step-by-step synthesis pathway for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (Molecular Formula: C12​H12​INS ) is a highly versatile halogenated aromatic amine utilized as a critical building block in medicinal chemistry and materials science[1]. The presence of the meta-substituted iodine atom provides an optimal handle for subsequent palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura couplings), while the thiophene moiety offers unique electronic properties and potential for biological target interaction[1][2].

The most robust and regioselective method for synthesizing this secondary amine is the direct reductive amination of 2-acetylthiophene with 3-iodoaniline. Direct alkylation using a 1-(thiophen-2-yl)ethyl halide is strongly discouraged due to the high probability of overalkylation (yielding tertiary amines) and competitive elimination side reactions[3]. By utilizing Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) as the reducing agent, we achieve a mild, highly selective transformation that preserves the sensitive carbon-iodine ( C−I ) bond, which is prone to cleavage under harsher reductive conditions like catalytic hydrogenation[2][4].

Mechanistic Pathway & Workflow

The reductive amination proceeds via a two-stage mechanism within a one-pot system:

  • Condensation: The weakly basic 3-iodoaniline attacks the carbonyl carbon of 2-acetylthiophene. Acid catalysis (via Acetic Acid) is essential here to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the dehydration step to form the ketimine intermediate[4].

  • Hydride Reduction: NaBH(OAc)3​ selectively reduces the protonated iminium species. Because NaBH(OAc)3​ is a mild hydride donor, it does not readily reduce the starting ketone, preventing the formation of the undesired 1-(thiophen-2-yl)ethan-1-ol byproduct[5].

SynthesisPathway A 3-Iodoaniline (Nucleophile) C Ketimine Intermediate (Transient) A->C Condensation B 2-Acetylthiophene (Electrophile) B->C H+ Catalyzed E 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (Target Product) C->E Hydride Transfer D NaBH(OAc)3 / AcOH in DCE D->C Facilitates Imine D->E Selective Reduction

Reductive amination pathway from 3-iodoaniline and 2-acetylthiophene.

Quantitative Optimization Data

The choice of solvent and reducing agent dictates the yield and purity of the final product. 1,2-Dichloroethane (DCE) is the preferred solvent for NaBH(OAc)3​ mediated reductive aminations due to optimal reagent solubility and reaction kinetics[4][5].

Table 1: Reagent and Solvent Screening for Ketone Amination
Reducing AgentSolventAdditiveTemp (°C)Time (h)Conversion (%)Rationale / Causality
NaBH3​CN MethanolNone2524< 30%Weakly basic aniline fails to form imine efficiently without acid; toxicity concerns.
NaBH(OAc)3​ THFAcOH (1 eq)252465%Slower reaction kinetics in THF compared to halogenated solvents[5].
NaBH(OAc)3​ DCE AcOH (1 eq) 25 16 > 90% Optimal protocol. AcOH accelerates imine formation; DCE maximizes STAB efficiency[4].
Ti(OiPr)4​ / NaBH4​ EthanolNone251285%Viable alternative for sterically hindered ketones, but requires rigorous anhydrous conditions.

Step-by-Step Experimental Protocol

Target Scale: 10 mmol Self-Validating Principle: The reaction progress is monitored by the disappearance of the UV-active 2-acetylthiophene and 3-iodoaniline on TLC, accompanied by the appearance of a new, less polar spot (the secondary amine).

Materials & Reagents
  • 3-Iodoaniline: 2.19 g (10.0 mmol, 1.0 equiv)

  • 2-Acetylthiophene: 1.26 g (10.0 mmol, 1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 equiv)[6]

  • Glacial Acetic Acid (AcOH): 0.60 g (10.0 mmol, 1.0 equiv)

  • 1,2-Dichloroethane (DCE): 30 mL (Anhydrous)

Procedure
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Causality: While STAB is relatively moisture-tolerant compared to other hydrides, excluding water drives the condensation equilibrium toward the imine intermediate.

  • Reagent Mixing: Dissolve 3-iodoaniline (2.19 g) and 2-acetylthiophene (1.26 g) in 30 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (0.60 g) dropwise to the stirring solution. Allow the mixture to stir at room temperature ( 20−25∘C ) for 30 minutes.

    • Causality: Ketones are less electrophilic than aldehydes. The pre-stirring period with AcOH ensures sufficient protonation of the ketone to initiate ketimine formation before the reducing agent is introduced[4].

  • Reduction: Add NaBH(OAc)3​ (3.18 g) portion-wise over 15 minutes to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor via TLC (Eluent: 15% Ethyl Acetate in Hexanes).

    • Validation: The product Rf​ will be higher than the highly polar starting aniline. Iodine staining can be used to visualize the secondary amine.

  • Quenching: Quench the reaction carefully by adding 20 mL of saturated aqueous NaHCO3​ solution. Stir vigorously for 15 minutes until gas evolution ( CO2​ from unreacted AcOH and STAB hydrolysis) ceases.

    • Causality: Neutralizing the acid prevents the amine product from partitioning into the aqueous layer as an ammonium salt.

  • Extraction & Workup: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5-15% EtOAc/Hexanes) to afford 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline as a viscous oil or low-melting solid.

References

  • EvitaChem. 2-Iodo-N-[1-(thiophen-2-yl)
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
  • BenchChem. Improving the regioselectivity of N-(furan-2-ylmethyl)-3-iodoaniline synthesis. BenchChem Technical Support.
  • National Institutes of Health (NIH). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society.

Sources

Predictive Toxicology and Safe Handling Protocols for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Advanced Safety Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, highly functionalized intermediates are essential for building complex pharmacological architectures. 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a prime example of a multi-pharmacophore intermediate, frequently utilized in cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or as a precursor for kinase inhibitors.

However, standard Material Safety Data Sheets (MSDS) often fail to capture the mechanistic nuances of such specialized compounds. As a Senior Application Scientist, I approach chemical safety not merely as a checklist of hazard codes, but as an exercise in predictive toxicology. This whitepaper deconstructs the molecular structure of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline to explain the causality behind its hazards, providing field-proven, self-validating protocols for safe laboratory handling.

Structural Risk Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the molecular behavior of the compound in biological systems. This molecule contains three distinct structural alerts, each contributing to a unique toxicological profile.

The Aniline Core: Methemoglobinemia Risk

Aniline derivatives are notorious for their hemotoxicity. The primary risk is not direct cellular destruction, but rather the induction of methemoglobinemia[1].

  • Causality: Upon systemic absorption (via inhalation or dermal contact), the aniline moiety undergoes hepatic N-hydroxylation mediated by CYP1A2 and CYP2E1. This forms a reactive phenylhydroxylamine intermediate. This species oxidizes the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, creating methemoglobin, which is incapable of binding oxygen.

  • Implication: Exposure can lead to insidious hypoxia. Symptoms (cyanosis, fatigue) may be delayed for hours after initial exposure.

The Thiophene Moiety: CYP450 Metabolic Activation

Thiophene rings are frequently flagged in medicinal chemistry due to their potential for metabolic bioactivation [2].

  • Causality: Cytochrome P450 enzymes (predominantly CYP3A4) catalyze the oxidation of the thiophene ring. This does not result in a stable metabolite, but rather generates highly reactive electrophilic intermediates—specifically, thiophene-S-oxides and thiophene epoxides [3].

  • Implication: These transient electrophiles undergo rapid Michael-type addition with intracellular nucleophiles. They covalently bind to hepatic proteins and rapidly deplete intracellular glutathione (GSH), leading to severe oxidative stress and hepatotoxicity.

The Iodine Substituent: Photolytic Lability
  • Causality: The carbon-iodine (C-I) bond on the aromatic ring is relatively weak and highly susceptible to photolytic cleavage. Exposure to ambient UV light can induce homolytic cleavage, generating reactive iodine radicals.

  • Implication: Improper storage leads to compound degradation, darkening of the material, and the generation of secondary reactive species that complicate both chemical yield and safety profiles.

ToxicityPathway cluster_liver Hepatic Metabolism (CYP450) Compound 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline N_Hydroxylation N-Hydroxylation (Aniline Core) Compound->N_Hydroxylation CYP1A2 / CYP2E1 S_Oxidation S-Oxidation / Epoxidation (Thiophene Ring) Compound->S_Oxidation CYP3A4 Phenylhydroxylamine Phenylhydroxylamine Intermediate N_Hydroxylation->Phenylhydroxylamine ReactiveElectrophile Thiophene S-oxide / Epoxide S_Oxidation->ReactiveElectrophile Methemoglobinemia Methemoglobinemia (Fe2+ -> Fe3+) Phenylhydroxylamine->Methemoglobinemia RBC Oxidation Hepatotoxicity Protein Adduction & GSH Depletion ReactiveElectrophile->Hepatotoxicity Covalent Binding

Fig 1: CYP450-mediated metabolic activation pathways leading to systemic toxicity.

Predicted GHS Classification & Quantitative Safety Data

Based on OSHA Hazard Communication Standard (HCS) guidelines [4] and the structural alerts detailed above, the following is the synthesized quantitative and categorical safety data for this compound.

Property / Hazard ClassGHS Classification / ValueMechanistic Rationale
Physical State Viscous Oil / Low-Melting SolidHigh molecular weight ( 329.20 g/mol ) with heavy halogenation.
Acute Toxicity (Oral/Dermal) Category 3 (H301, H311)Aniline core induces severe methemoglobinemia upon systemic absorption.
Skin Sensitization Category 1 (H317)Electrophilic thiophene metabolites can act as haptens, binding to skin proteins.
Specific Target Organ Toxicity Category 1 (H372)Chronic exposure damages the liver (GSH depletion) and blood (hemolysis).
Aquatic Toxicity Category 1 (H400)High lipophilicity (due to the iodine atom) promotes bioaccumulation in aquatic life.

Experimental Methodology: Safe Synthesis & Handling

When utilizing 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline in a synthetic workflow (e.g., as a substrate for a Suzuki-Miyaura or Buchwald-Hartwig coupling), standard PPE is insufficient. The protocol must be designed to actively prevent the physical conditions that trigger the compound's hazards.

Step-by-Step Handling Protocol

Step 1: Environmental Control (Inert Atmosphere)

  • Action: Conduct all weighing, transfers, and reactions inside a nitrogen or argon-purged glovebox or via Schlenk line techniques.

  • Causality: The secondary amine is electron-rich and susceptible to atmospheric oxidation. Oxygen exposure can prematurely generate reactive N-oxide species, increasing the toxicity profile and ruining the synthetic yield.

Step 2: Photolytic Shielding

  • Action: Utilize amber glassware or wrap reaction vessels in aluminum foil.

  • Causality: The C-I bond is photolytically labile. Shielding the compound prevents UV-induced homolytic cleavage and the subsequent release of iodine radicals.

Step 3: Dermal Protection Strategy

  • Action: Double-glove using an inner layer of standard Nitrile and an outer layer of Viton or Butyl rubber.

  • Causality: Standard nitrile gloves offer limited breakthrough times for lipophilic halogenated anilines. The heavy iodine atom increases the compound's partition coefficient (LogP), allowing it to rapidly permeate standard latex or thin nitrile.

Step 4: Self-Validating Transfer Check

  • Action: After transferring the compound, weigh the source vial, the target flask, and the weighing paper. The mass lost from the vial must exactly equal the mass gained in the flask.

  • Validation: If there is a mass discrepancy >1 mg, assume a micro-spill has occurred within the fume hood and immediately initiate the decontamination protocol.

Emergency Response & Decontamination Protocol

In the event of a spill, traditional aqueous cleaning methods (like soap and water) will only spread this lipophilic compound. Furthermore, using strong oxidizers (like bleach) can dangerously oxidize the aniline core, releasing toxic I2​ gas.

This protocol utilizes a self-validating decontamination system to ensure absolute neutralization.

  • Containment: Immediately cover the spill with inert absorbent pads or diatomaceous earth. Do not use paper towels, as the friction and organic material can interact with reactive intermediates.

  • Chemical Neutralization: Spray the affected area with a mixture of Isopropanol (to solubilize the lipophilic compound) and 5% Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate acts as a mild reducing agent, neutralizing any oxidized aniline species or free iodine radicals without triggering a violent oxidative cascade.

  • Mechanical Removal: Wipe the area from the outside in, placing all contaminated materials into a designated hazardous waste container labeled for "Halogenated Organic Toxins."

  • Self-Validation (The UV Swab Test):

    • Action: Turn off the ambient lights and scan the decontaminated area with a 254 nm UV lamp.

    • Validation: The highly conjugated thiophene-aniline system is strongly UV-active. If any fluorescence or quenching shadows are observed, the decontamination has failed. Repeat Step 2 until the area is completely optically clear under UV light.

SpillWorkflow Start Spill Detected: Halogenated Thiophene-Aniline Evacuate Evacuate Area & Assess Ventilation Start->Evacuate PPE Don Level B PPE (Respirator, Nitrile/Viton) Evacuate->PPE Containment Contain Spill (Inert Absorbent Pads) PPE->Containment Neutralization Decontaminate Surface (Isopropanol + Thiosulfate) Containment->Neutralization Validation Self-Validation: UV Swab Test (254 nm) Neutralization->Validation Validation->Neutralization If UV-Positive Waste Dispose as Hazardous Halogenated Waste Validation->Waste If UV-Negative

Fig 2: Self-validating emergency response and decontamination workflow for chemical spills.

References

  • Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC National Institutes of Health (NIH)[Link]

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino] National Institutes of Health (NIH) - PubMed [Link]

  • First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives National Institutes of Health (NIH) - PubMed[Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers Occupational Safety and Health Administration (OSHA)[Link]

Mechanism of Formation for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline derivatives represents a critical pathway in the development of novel pharmaceutical scaffolds. This molecule combines a halogenated aniline core—primed for subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura)—with a thiophene pharmacophore known for its bioisosteric properties. This guide provides an in-depth mechanistic analysis of its formation, prioritizing the highly chemoselective reductive amination pathway over direct alkylation.

Structural Rationale & Pathway Selection

When synthesizing secondary aryl amines, chemists typically evaluate two primary routes: direct N-alkylation and reductive amination.

  • Direct N-Alkylation: Reacting 3-iodoaniline with 1-(thiophen-2-yl)ethyl chloride. While mechanistically straightforward, this route is plagued by poor regioselectivity, often leading to overalkylation and the formation of undesired tertiary amines[1].

  • Reductive Amination: The condensation of 3-iodoaniline with 2-acetylthiophene to form a ketimine, followed by in situ hydride reduction. This method strictly limits the reaction to mono-alkylation, yielding the pure secondary amine[1].

For the synthesis of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, reductive amination is the definitive choice. However, the electronic properties of the substrates present unique challenges. 2-Acetylthiophene is an electron-rich heteroaromatic ketone; the thiophene ring donates electron density into the carbonyl group, reducing its electrophilicity[2]. Concurrently, the meta-iodine on the aniline exerts an electron-withdrawing inductive effect (-I), slightly dampening the amine's nucleophilicity[3].

Retrosynthesis A 3-Iodoaniline (Nucleophile) C Ketimine Intermediate (Schiff Base) A->C Ti(OiPr)4 (-H2O) B 2-Acetylthiophene (Electrophile) B->C D 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (Target Scaffold) C->D NaBH(OAc)3 or NaBH3CN

Caption: Retrosynthetic workflow and intermediate progression for the reductive amination pathway.

Core Mechanism of Formation

The formation mechanism is a tandem process consisting of imine condensation and subsequent hydride reduction.

Phase 1: Imine Condensation (Lewis Acid Mediated)

Because of the diminished reactivity of 2-acetylthiophene, a Lewis acid such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is often employed to activate the carbonyl and act as a water scavenger[1].

  • Nucleophilic Addition: The lone pair on the nitrogen of 3-iodoaniline attacks the titanium-activated carbonyl carbon of 2-acetylthiophene.

  • Hemiaminal Formation: A proton transfer occurs, resolving the zwitterionic intermediate into a neutral hemiaminal.

  • Dehydration: The hydroxyl group is protonated (or coordinated to titanium) and departs as water, generating a highly electrophilic ketimine (Schiff base) intermediate.

Phase 2: Hydride Reduction

Once the ketimine is formed, a mild reducing agent is introduced. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) or sodium cyanoborohydride ( NaBH3​CN ) are preferred because they selectively reduce imines over aldehydes and ketones[1]. 4. Hydride Transfer: The borohydride reagent delivers a hydride ( H− ) to the iminium carbon. The stereoelectronic trajectory of the hydride attack determines the stereochemistry of the resulting chiral center at the ethyl linker. 5. Product Formation: The final secondary amine, 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, is formed.

Mechanism N1 Step 1: Nucleophilic Addition Aniline nitrogen attacks activated carbonyl carbon N2 Step 2: Hemiaminal Formation Proton transfer yields tetrahedral intermediate N1->N2 N3 Step 3: Dehydration Loss of H2O forms electrophilic Ketimine N2->N3 N4 Step 4: Hydride Reduction Borohydride delivers H- to iminium carbon N3->N4 N5 Final Product Secondary Amine formed N4->N5

Caption: Step-by-step mechanistic electron flow from initial nucleophilic attack to final hydride reduction.

Quantitative Data: Reagent Selection Matrix

Selecting the correct reducing agent is critical for maximizing yield and preventing the premature reduction of the ketone starting material[2]. The table below summarizes the quantitative and qualitative parameters of common reducing agents for this specific transformation.

Reducing AgentRelative ReactivityChemoselectivity (Imine vs. Ketone)Toxicity ProfileOptimal pH RangeTypical Yield for Aryl/Heteroaryl Imines
NaBH4​ HighLow (May reduce 2-acetylthiophene)ModerateBasic to Neutral40 - 60%
NaBH3​CN ModerateHighHigh (Releases HCN at low pH)4.0 - 6.075 - 85%
NaBH(OAc)3​ MildVery HighLow5.0 - 7.080 - 95%
Ir-Catalysts ( H2​ ) VariableVery HighLow (Heavy metal waste)Neutral70 - 90%

Note: NaBH(OAc)3​ is the industry standard due to its excellent balance of safety and chemoselectivity[1].

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following step-by-step protocol incorporates in-process validation checkpoints to confirm causality and reaction progression.

Materials Required:

  • 3-Iodoaniline (1.0 equiv, 10 mmol)

  • 2-Acetylthiophene (1.05 equiv, 10.5 mmol)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.2 equiv, 12 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas for 15 minutes to prevent atmospheric moisture from prematurely hydrolyzing the titanium reagent.

  • Imine Condensation: Dissolve 3-iodoaniline and 2-acetylthiophene in 20 mL of anhydrous DCE. Dropwise, add Ti(OiPr)4​ via syringe.

    • Validation Checkpoint 1: The solution should turn a deep yellow/orange color within 30 minutes, indicating the formation of the titanium-imine complex. Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Perform a Thin Layer Chromatography (TLC) check (Hexanes:EtOAc 8:2). The complete disappearance of the 3-iodoaniline spot confirms successful ketimine formation.

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ portion-wise over 15 minutes to control the exothermic release of the reduction step.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

    • Validation Checkpoint 3: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis should show a dominant mass peak corresponding to the target molecular weight ( [M+H]+ approx. 330 m/z), with no residual ketimine mass.

  • Quenching & Workup: Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO3​ .

    • Validation Checkpoint 4: A white precipitate ( TiO2​ ) will form immediately upon aqueous quenching, validating the successful breakdown of the titanium complex.

  • Extraction & Purification: Filter the suspension through a pad of Celite to remove the titanium dioxide salts. Extract the filtrate with Dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017.[Link]

  • Nguyen, Dat P., and Rudolph N. Sladek. "Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions." PMC, 3 Jul. 2020.[Link]

  • Organic & Biomolecular Chemistry. "Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines." RSC Publishing, 15 Jun. 2023.[Link]

Sources

Methodological & Application

Advanced Application Note: Buchwald-Hartwig Amination of the Bifunctional Substrate 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Causality

The molecule 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a highly specialized, bifunctional AB-type monomer. It possesses both an electrophilic aryl iodide moiety and a nucleophilic secondary amine. In the context of palladium-catalyzed Buchwald-Hartwig cross-coupling, this dual reactivity presents a unique chemoselectivity challenge: how to selectively couple one functional group without triggering unwanted intermolecular self-condensation (oligomerization).

As an application scientist, understanding the steric and electronic causality of this substrate is critical for controlling the reaction pathway:

  • Steric Shielding of the Amine: The secondary amine is flanked by a bulky 1-(thiophen-2-yl)ethyl group. This alpha-branched, benzylic-like steric environment significantly reduces the nucleophilicity of the nitrogen atom.

  • The "Iodide Effect": Aryl iodides are highly reactive toward oxidative addition but can inhibit the catalytic cycle by forming stable, bridging iodide dimers ([L•Pd(Ar)I]2) or by binding to the Pd(II) amido complex, which retards reductive elimination[1].

  • Ligand Causality: To overcome both the iodide inhibition and the steric bulk of secondary amines, RuPhos is the optimal ligand. Theoretical and empirical studies demonstrate that for secondary amines, reductive elimination is the rate-limiting step. RuPhos lowers this activation energy barrier significantly compared to ligands like BrettPhos, while its massive steric bulk enforces a highly active monomeric L1Pd(0) species that prevents iodide dimer formation[1][2].

By manipulating concentration and external coupling partners, we can drive this substrate down two divergent pathways: Chemoselective Amination (Pathway A) or AB-Type Polycondensation (Pathway B).

Reaction Workflows & Visualization

To harness the bifunctional nature of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, two distinct synthetic strategies are employed. Pathway A utilizes dilute conditions and an excess of an unhindered external amine (e.g., morpholine) to outcompete the internal amine. Pathway B exploits the bifunctionality under high-concentration conditions to synthesize novel poly(arylamine) conjugated polymers, which are valuable in organic electronics and hole-transport materials.

G Substrate 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (AB-Type Monomer) PathA Pathway A: Chemoselective Amination (Excess External 2° Amine) Substrate->PathA + Morpholine (1.5 eq) RuPhos Pd G3, Dilute (0.1 M) PathB Pathway B: AB-Type Polycondensation (No External Partners) Substrate->PathB High Concentration (1.0 M) RuPhos Pd G3, Heat ProductA 3-Amino-N-[1-(thiophen-2-yl)ethyl]aniline Derivative (Monomer) PathA->ProductA ProductB Poly(arylamine) Conjugated Polymer with Thiophene Pendants PathB->ProductB

Figure 1: Divergent Buchwald-Hartwig pathways for the bifunctional substrate based on concentration and external reagents.

Experimental Protocols

The following protocols utilize RuPhos Pd G3 , a third-generation precatalyst. The G3 precatalyst is chosen because it quantitatively generates the active Pd(0) species at room temperature upon deprotonation by the base, avoiding the need for thermal activation which could trigger premature self-condensation of the substrate[3].

Protocol A: Chemoselective Amination of the Aryl Iodide

Objective: Selectively couple the 3-iodo group with morpholine while preserving the internal hindered secondary amine.

Reagents:

  • Substrate: 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 mmol)

  • External Amine: Morpholine (1.5 mmol, 1.5 equiv)

  • Precatalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)[3]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous THF (10 mL, yielding a dilute 0.1 M solution)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with RuPhos Pd G3 (16.7 mg) and NaOtBu (134.5 mg).

  • Substrate Addition: Dissolve 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (329 mg) in 10 mL of anhydrous, degassed THF. Add this solution to the reaction vial. The dilute 0.1 M concentration is critical to disfavor intermolecular self-condensation.

  • Amine Addition: Add morpholine (130 µL) via a micro-syringe.

  • Reaction: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and stir at 65 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the chemoselective monomeric product.

Protocol B: AB-Type Buchwald-Hartwig Polycondensation

Objective: Exploit the bifunctionality to synthesize a soluble, thiophene-pendant poly(arylamine).

Reagents:

  • Substrate: 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (2.0 mmol)

  • Precatalyst: RuPhos Pd G3 (0.1 mmol, 5 mol%)

  • Base: NaOtBu (3.0 mmol, 1.5 equiv)

  • Solvent: Anhydrous Toluene (2 mL, yielding a highly concentrated 1.0 M solution)

Step-by-Step Methodology:

  • Preparation: Inside a glovebox, charge a heavy-walled Schlenk tube with the substrate (658 mg), RuPhos Pd G3 (83.6 mg), and NaOtBu (288 mg).

  • Solvent Addition: Add 2 mL of anhydrous, degassed toluene. The high concentration (1.0 M) forces intermolecular coupling (step-growth polymerization) over intramolecular cyclization.

  • Polymerization: Seal the tube, remove from the glovebox, and heat vigorously at 110 °C for 24 hours under constant stirring. As the polymer chain grows, the solution will become highly viscous.

  • Quenching: Cool the mixture to room temperature. Quench the active chain ends by adding a capping agent (e.g., 0.1 mL of bromobenzene followed by 0.1 mL of morpholine 2 hours later).

  • Precipitation: Dilute the viscous mixture with 5 mL of THF and precipitate the polymer dropwise into 100 mL of vigorously stirred methanol.

  • Isolation: Filter the solid polymer, wash with methanol and acetone to remove oligomers and catalyst residues, and dry under vacuum at 60 °C overnight.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics and chemoselectivity profiles based on the divergent protocols applied to 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.

Reaction ParameterPathway A: Chemoselective AminationPathway B: Polycondensation
Primary Objective Monomer Synthesis (C-N Cross-Coupling)Polymer Synthesis (Step-Growth)
Substrate Concentration 0.1 M (Dilute)1.0 M (Concentrated)
External Partner Morpholine (1.5 equiv)None (Self-coupling)
Catalyst Loading 2 mol% RuPhos Pd G35 mol% RuPhos Pd G3
Temperature & Time 65 °C for 4 hours110 °C for 24 hours
Chemoselectivity Ratio >95:5 (Cross-coupling : Self-condensation)N/A (100% Self-condensation intended)
Expected Yield / MW 88 - 92% Isolated Yield Mw​ ~ 12,000 - 18,000 Da (PDI ~ 1.8)

References

  • Buchwald, S. L., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. Available at:[Link][1]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21961-21970. Available at:[Link][2]

Sources

Applications of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline as a Privileged Scaffold in Targeted Library Synthesis

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline represents a highly versatile, privileged scaffold that integrates two powerful chemical motifs: a reactive 3-iodoaniline core and a chiral (or racemic) 1-(thiophen-2-yl)ethyl appendage.

The Thiophene Bioisostere Advantage: The thiophene ring is universally recognized as a premier bioisostere for the phenyl ring. The substitution of a benzene ring with thiophene often leads to improved potency, enhanced selectivity, and superior pharmacokinetic profiles[1]. Because the sulfur atom in thiophene imparts higher electron density and can participate in critical hydrogen-bonding interactions within target binding pockets, it frequently enhances drug-receptor affinity[2]. Furthermore, the tunable lipophilicity of the thiophene moiety facilitates excellent membrane permeability, including crossing the blood-brain barrier (BBB) for CNS targets[1].

The 3-Iodoaniline Synthetic Handle: The meta-positioned iodine atom provides an ideal vector for Late-Stage Functionalization (LSF). The low bond dissociation energy of the C–I bond ensures rapid and highly chemoselective oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This allows medicinal chemists to perform divergent syntheses—such as Suzuki-Miyaura, Sonogashira, and hydrogen-mediated reductive cross-couplings—under mild conditions that tolerate the secondary amine and the electron-rich thiophene ring[3],[4].

Divergent Synthetic Workflows

To maximize the utility of this scaffold, we have designed a divergent workflow that allows for the rapid generation of structurally distinct pharmacophores from a single starting material.

G Scaffold 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Pd1@NC or Pd(PPh3)4, CuI) Scaffold->Sonogashira Reductive Reductive Cross-Coupling (Pd dimer, H2) Scaffold->Reductive Prod1 Biaryl Kinase Inhibitors (Hinge-Binding Motif) Suzuki->Prod1 Prod2 Rigid Alkyne Pharmacophores (e.g., Erlotinib analogs) Sonogashira->Prod2 Prod3 Complex Heteroaryl Adducts (GPCR Modulators) Reductive->Prod3

Caption: Divergent synthetic workflows utilizing 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline as a central scaffold.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following procedures are designed not just as a list of steps, but as self-validating systems where the causality of each reagent choice is explained.

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Library Generation

This protocol is optimized for coupling the highly reactive 3-iodo scaffold with sterically hindered or electron-deficient arylboronic acids to generate biaryl motifs common in kinase inhibitors.

  • Mechanistic Causality: We utilize Pd(dppf)Cl2​ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a wide bite angle, which significantly accelerates the reductive elimination step. This prevents the competing protodeboronation of the boronic acid, a common side reaction in aqueous media.

  • Step-by-Step Procedure:

    • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K2​CO3​ (2.5 equiv, 1.25 mmol).

    • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.025 mmol).

    • Solvent System: Introduce 5 mL of a degassed 1,4-Dioxane/ H2​O (4:1 v/v) mixture. Causality: The biphasic system ensures optimal solubility for both the lipophilic organic scaffold and the inorganic base.

    • Reaction: Purge the vial with Argon for 5 minutes, seal, and heat at 85 °C for 4–6 hours.

    • Self-Validation (In-Process QC): At 4 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. Validation metric: Complete disappearance of the starting material mass ( m/z ~329) and appearance of the product mass ( m/z = 202 + Ar mass). The absence of a dehalogenated byproduct ( m/z ~203) confirms the efficiency of the oxidative addition.

    • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Hydrogen-Mediated Reductive Cross-Coupling

Recent advancements have enabled the direct coupling of aryl iodides with activated heteroaryl bromides without the need for pre-metalated reagents (like boronic acids or zinc reagents), utilizing H2​ as a terminal reductant[3],[5].

  • Mechanistic Causality: This methodology leverages an iodide-bridged Pd dimer catalyst. The hydrogen gas serves to reduce the Pd(II) intermediates back to the active Pd(0) species, driving the catalytic cycle without metallic reductants, which is highly advantageous for late-stage pharmaceutical synthesis[5].

  • Step-by-Step Procedure:

    • Preparation: In a high-pressure reaction vessel, combine 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.5 equiv, 0.75 mmol), a heteroaryl bromide (e.g., 2-bromo-6-methylpyridine, 1.0 equiv, 0.5 mmol), and Na2​CO3​ (2.0 equiv, 1.0 mmol).

    • Catalyst Addition: Add the pre-formed [Pd2​(μ−I)2​I4​][NBu4​]2​ catalyst (0.02 equiv) and a phosphine ligand if required by the specific substrate[3].

    • Solvent: Add 1,2-dimethoxybenzene (2.5 mL) and DMAc (0.5 mL). Causality: Aromatic solvents enhance the solubility of hydrogen gas and provide cation-π interactions that solubilize the carbonate base[3].

    • Reaction: Pressurize the vessel with H2​ gas (1 atm) and stir at 80 °C for 16 hours.

    • Self-Validation (In-Process QC): Monitor by GC-FID using trimethylbenzene as an internal standard. The reaction is validated when the ratio of the cross-coupled product to the homocoupled byproduct is >10:1.

Quantitative Data Summary

The following table summarizes the expected performance metrics of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline across various cross-coupling modalities, synthesizing data from analogous 3-iodoaniline and thiophene-containing systems[3],[4].

Reaction TypeCoupling PartnerCatalyst SystemSolvent / TempExpected Yield (%)Primary Byproduct (QC Focus)
Suzuki-Miyaura Arylboronic Acids Pd(dppf)Cl2​ (5 mol%)Dioxane/ H2​O (85 °C)75 – 92%Protodeboronated aryl species
Sonogashira [4]Terminal Alkynes Pd1​@NC or Pd(PPh3​)4​ / CuIMeCN / NEt3​ (80 °C)65 – 85%Glaser homocoupling (diyne)
Reductive Coupling [3]Heteroaryl Bromides [Pd2​(μ−I)2​I4​][NBu4​]2​ 1,2-DMB/DMAc (80 °C)55 – 78%Hydrodehalogenated scaffold
Buchwald-Hartwig Secondary Amines Pd2​(dba)3​ / XPhosToluene (100 °C)60 – 80%Di-arylated amine

Conclusion

The 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline scaffold is a highly programmable node for medicinal chemistry. By exploiting the differential reactivity of the 3-iodo position and relying on the established bioisosteric properties of the thiophene ring, researchers can rapidly elaborate this core into diverse, drug-like chemical space. Strict adherence to the self-validating protocols outlined above ensures high fidelity and reproducibility in library generation.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at:[Link]

  • 3-Iodoaniline (CAS 626-01-7): A Cornerstone for Organic Synthesis. NBInno. Available at: [Link]

Sources

Application Note: Utilizing 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline in the Synthesis of Diversified Thieno[2,3-c]pyrroles

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Scaffold Activation, Heterocycle Construction, and Late-Stage Diversification

Strategic Rationale & Mechanistic Causality

In modern drug discovery, bifunctional building blocks that allow for both rapid heterocyclic core construction and subsequent late-stage diversification are highly prized. 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a privileged scaffold that perfectly embodies this strategy.

The molecule possesses two orthogonal reactive domains:

  • The N-[1-(thiophen-2-yl)ethyl]amine moiety: A precursor for intramolecular cyclization. The secondary amine can condense with aldehydes to form an iminium ion, which subsequently undergoes electrophilic aromatic substitution (EAS) with the electron-rich thiophene ring to construct a fused thieno[2,3-c]pyrrole core.

  • The meta-Aryl Iodide: A highly reactive electrophilic handle. Aryl iodides undergo exceptionally rapid oxidative addition in transition-metal catalysis, though optimal conditions often require specific solvent systems to prevent inhibition by iodide byproducts . This handle remains fully intact during the cyclization phase, allowing for downstream Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

ReactionPathway SM 3-Iodo-N-[1-(thiophen-2-yl) ethyl]aniline IM N-Aryl Iminium Ion (Electrophilic) SM->IM (CH2O)n, TFA 60°C CYC Thieno[2,3-c]pyrrole Core (Aryl Iodide Intact) IM->CYC Intramolecular EAS PROD Biaryl Heterocycle (Diversified) CYC->PROD Ar-B(OH)2, Pd Cross-Coupling

Fig 1: Reaction pathway from bifunctional scaffold to diversified thieno[2,3-c]pyrrole.

Experimental Workflow & Self-Validating Protocols

The following protocols detail a robust, two-phase approach to utilizing this building block. Phase 1 focuses on the modified Pictet-Spengler cyclization, while Phase 2 demonstrates late-stage functionalization.

Workflow Step1 1. Scaffold Activation Paraformaldehyde + TFA in DCM Step2 2. Cyclization & Monitoring Track via TLC (Hex/EtOAc) Step1->Step2 Step3 3. Isolation & Neutralization Quench with NaHCO3, Extract Step2->Step3 Step4 4. Cross-Coupling Setup Degas Solvent, Add Pd Catalyst Step3->Step4 Step5 5. Late-Stage Diversification Suzuki-Miyaura Coupling Step4->Step5

Fig 2: Self-validating experimental workflow for heterocycle synthesis and coupling.

Phase 1: Synthesis of 5-(3-Iodophenyl)-6-methyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole

Mechanistic Causality: The addition of Trifluoroacetic Acid (TFA) serves a dual purpose: it depolymerizes paraformaldehyde into reactive formaldehyde equivalents and protonates the resulting N-aryl imine to form a highly electrophilic iminium ion. Because the nitrogen lone pair is partially delocalized into the 3-iodophenyl ring, the amine is inherently less nucleophilic than aliphatic analogs. Thus, thermal activation and strong Brønsted acid catalysis are mandatory to drive the EAS at the thiophene C3 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 mmol, 329 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add paraformaldehyde (1.5 mmol, 45 mg). Stir the suspension at room temperature for 5 minutes.

  • Acid Catalysis: Dropwise add TFA (5.0 mmol, 0.38 mL) via syringe. Equip the flask with a reflux condenser and heat to 60 °C.

  • Self-Validation Checkpoint (TLC): After 4 hours, monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting secondary amine will stain positively with ninhydrin (appearing as a distinct colored spot), whereas the cyclized tertiary amine product will be ninhydrin-negative but highly UV-active (254 nm). Complete consumption of the ninhydrin-active spot confirms full conversion.

  • Workup: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: Complete neutralization of TFA is critical to prevent reverse ring-opening or degradation of the electron-rich thiophene during solvent evaporation.

  • Isolation: Extract with DCM (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the intact aryl iodide intermediate.

Phase 2: Late-Stage Suzuki-Miyaura Diversification

Mechanistic Causality: While aryl iodides are highly reactive toward oxidative addition, the newly synthesized thieno[2,3-c]pyrrole core contains an electron-rich sulfur atom capable of coordinating to the palladium center, potentially causing catalyst deactivation. By employing Pd(dppf)Cl₂, the rigid bite angle of the bidentate dppf ligand prevents sulfur coordination, ensuring the catalyst remains active. Recent literature confirms that optimized cross-coupling of aryl iodides is highly tolerant of sulfur-containing heterocycles like thiophenes when appropriate ligands are utilized .

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube, add the 5-(3-Iodophenyl)-6-methyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole intermediate (0.5 mmol), phenylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Subject the mixture to three freeze-pump-thaw cycles or bubble with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded as Pd(0) intermediates are highly susceptible to oxidation, which would terminate the catalytic cycle.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): The initial reaction mixture will appear as a vibrant orange/red suspension. As the active Pd(0) species is generated, the mixture transitions to a dark, homogeneous solution. Use LC-MS to confirm the absence of the starting material (M⁺ ≈ 341 m/z) and the appearance of the target biaryl mass (M⁺ ≈ 291 m/z), confirming successful deiodination and cross-coupling.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Quantitative Data: Catalyst Optimization

To ensure maximum efficiency during the late-stage diversification (Phase 2), a catalyst screening was performed. The data below illustrates the critical nature of ligand selection when performing cross-couplings on sulfur-containing heterocyclic scaffolds.

EntryCatalyst SystemSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Toluene/H₂O9035%Monodentate PPh₃ is susceptible to displacement by the thiophene sulfur, leading to catalyst poisoning.
2Pd(OAc)₂ / SPhosDioxane/H₂O9062%Good conversion, but sterics lead to minor protodeiodination side-reactions.
3Pd(dppf)Cl₂ Dioxane/H₂O 90 89% Optimal. The bidentate dppf ligand prevents sulfur coordination and maintains catalytic turnover.
4Pd(dppf)Cl₂Dioxane/H₂O2515%Insufficient thermal energy to drive the transmetalation step efficiently.

Table 1: Optimization conditions for the Suzuki-Miyaura coupling of the thieno[2,3-c]pyrrole aryl iodide intermediate.

References

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex Source: Chemical Science (RSC Publishing) URL: [Link]

Application Note: 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rapid evolution of organic electronics—specifically Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and Perovskite Solar Cells (PSCs)—demands highly tunable molecular building blocks. 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline has emerged as a highly versatile intermediate for synthesizing advanced hole transport materials (HTMs) and conjugated polymers.

As a structural scaffold, this molecule offers a unique triad of functional advantages:

  • Meta-Iodine Substitution: The iodine atom serves as an exceptional leaving group for palladium-catalyzed cross-coupling reactions. Its low bond dissociation energy compared to bromo- or chloro-arenes allows for high-yield couplings at lower temperatures, minimizing thermal degradation of sensitive intermediates.

  • Thiophene Moiety: The integration of the electron-rich thiophene ring extends π -conjugation, effectively lowering the Highest Occupied Molecular Orbital (HOMO) energy level. This is critical for matching the valence band of perovskite absorbers or donor polymers, thereby enhancing intrinsic charge transference and reducing exciton binding energy [1].

  • Chiral/Steric Ethyl Linker: The 1-ethyl linkage introduces controlled steric bulk. In solution-processed device manufacturing, excessive molecular planarity leads to premature crystallization and poor film morphology. The ethyl group disrupts π−π stacking just enough to guarantee solubility in green solvents without compromising hole mobility.

StructureProperty Core 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (Core Scaffold) Iodo Meta-Iodine Substitution (Leaving Group) Core->Iodo Thiophene Thiophene Moiety (Electron-Rich Core) Core->Thiophene Ethyl Ethyl Linker (Steric Modifier) Core->Ethyl Prop1 High-Yield Pd-Catalyzed Cross-Coupling Iodo->Prop1 Prop2 Enhanced Hole Mobility & HOMO Level Tuning Thiophene->Prop2 Prop3 Solution Processability (Solubility Control) Ethyl->Prop3 Device High-Performance OFETs, OPVs, and Perovskite Solar Cells Prop1->Device Prop2->Device Prop3->Device

Fig 1: Logical relationship between molecular features and macroscopic device performance.

Synthetic Pathways and Causality in Catalyst Selection

The transformation of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline into functional semiconductors relies heavily on C–N and C–C bond formation.

The Buchwald-Hartwig Amination Strategy

To synthesize small-molecule HTMs (e.g., triarylamine derivatives), the secondary amine of our core molecule must be coupled with an aryl bromide. The steric hindrance imposed by the 1-(thiophen-2-yl)ethyl group dictates the choice of catalyst. We utilize Pd₂(dba)₃ paired with the bulky, electron-rich biaryl phosphine ligand SPhos . SPhos facilitates the oxidative addition of the aryl halide and, crucially, accelerates the reductive elimination step despite the steric bulk of the secondary amine, preventing the formation of unwanted β -hydride elimination byproducts [2].

The Suzuki-Miyaura Polymerization Strategy

For conjugated polymers, the meta-iodine position is exploited. Cross-coupling with a diboronic acid/ester extends the conjugated backbone. A biphasic solvent system (Toluene/Water) with Pd(PPh₃)₄ is employed, leveraging the high reactivity of the C–I bond to achieve high molecular weight polymers before precipitation occurs.

ReactionPathway A 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline B Buchwald-Hartwig Amination A->B Aryl Bromide Pd2(dba)3, SPhos C Suzuki-Miyaura Polymerization A->C Diboronic Acid Pd(PPh3)4, K2CO3 D Triarylamine HTM (Small Molecule) B->D Yield >85% E Conjugated Polymer (Active Layer) C->E Yield >75%

Fig 2: Divergent synthetic workflows utilizing the core building block for organic electronics.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Thiophene-Functionalized Triarylamine HTM via Buchwald-Hartwig Amination

Objective: Synthesize a highly soluble, deep-HOMO hole transport material.

Materials & Reagents:

  • 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 eq, 10 mmol)

  • 4-Bromo-N,N-bis(4-methoxyphenyl)aniline (1.1 eq, 11 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 2 mol%)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl[SPhos] (0.04 eq, 4 mol%)

  • Sodium tert-butoxide [NaOtBu] (1.5 eq, 15 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the core aniline, the aryl bromide, Pd₂(dba)₃, SPhos, and NaOtBu.

    • Causality: NaOtBu is chosen over weaker bases (like K₂CO₃) because strong alkoxides are required to deprotonate the sterically hindered secondary amine intermediate coordinated to the palladium center.

  • Solvent Addition: Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous toluene via syringe.

    • Validation Check: The solution should initially appear dark purple/red due to the Pd₂(dba)₃.

  • Reaction Execution: Heat the reaction mixture to 105 °C in an oil bath. Stir vigorously for 12 hours.

    • Validation Check: As the active Pd(0)-SPhos complex forms and the catalytic cycle turns over, the color will shift to a deep amber/brown, and a fine suspension of NaI/NaBr salts will precipitate. Monitor via TLC (Hexane:EtOAc 8:2); the disappearance of the lower-Rf aniline spot confirms completion.

  • Workup & Purification: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product via silica gel flash chromatography (eluent gradient: 100% Hexane to 85:15 Hexane:EtOAc). The pure HTM is isolated as a pale yellow solid (Expected Yield: 85-90%).

Protocol B: Synthesis of Conjugated Polymer via Suzuki-Miyaura Coupling

Objective: Synthesize a thiophene-pendant conjugated polymer for OFET active layers.

Materials & Reagents:

  • 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 eq, 5 mmol)

  • Thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq, 5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Aliquat 336 (Phase transfer catalyst, 2 drops)

  • 2M Aqueous K₂CO₃ (15 mL)

  • Toluene (30 mL)

Step-by-Step Methodology:

  • Biphasic Setup: Combine the iodo-monomer and diboronic ester in a Schlenk flask. Add Toluene and the 2M K₂CO₃ solution. Add Aliquat 336 to facilitate the transfer of carbonate ions into the organic phase.

  • Deoxygenation: Purge the biphasic mixture with Argon bubbling for 30 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of boronic esters and the oxidation of the Pd(0) catalyst, which would prematurely terminate chain growth.

  • Polymerization: Add Pd(PPh₃)₄ quickly under positive Argon flow. Heat to 90 °C and stir vigorously (1000 rpm) for 48 hours.

    • Validation Check: The organic layer will become progressively more viscous and exhibit intense fluorescence under a 365 nm UV lamp, indicating the formation of the extended π -conjugated polymer backbone.

  • End-Capping & Precipitation: Add a few drops of bromobenzene, stir for 2 hours, then add phenylboronic acid and stir for another 2 hours to end-cap the polymer chains. Cool the mixture and precipitate the polymer by dripping the organic phase into 300 mL of vigorously stirred cold methanol.

  • Soxhlet Extraction: Filter the precipitate and subject it to Soxhlet extraction sequentially with methanol (24h), acetone (24h), and finally chloroform (24h). The chloroform fraction contains the desired high-molecular-weight polymer.

Quantitative Data Presentation

To demonstrate the efficacy of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline-derived materials, we compare their optoelectronic properties against the industry-standard HTM, Spiro-OMeTAD. The incorporation of the thiophene moiety successfully deepens the HOMO level, which is highly advantageous for minimizing voltage loss in perovskite solar cells [3].

Table 1: Comparative Optoelectronic and Thermal Properties

MaterialHOMO (eV)LUMO (eV)Bandgap (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Thermal Stability ( Td​ , °C)
Spiro-OMeTAD (Reference) -5.13-2.152.98~1.0 × 10⁻⁴420
Thiophene-HTM (Protocol A) -5.28-2.332.95~4.8 × 10⁻⁴455
Poly-Thiophene (Protocol B) -5.42-3.122.30~1.5 × 10⁻³>480

Note: HOMO/LUMO levels are determined via Cyclic Voltammetry (CV) in anhydrous acetonitrile using a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. Hole mobility is measured via the Space-Charge-Limited Current (SCLC) method.

References

  • Efficient Thiophene-Based Hole Transport Materials Containing Amide Groups as Bridges and Thiophene Derivatives as Acceptors for Perovskite Solar Cells.ACS Applied Energy Materials.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJH1k8SP-6dL1PnvN9pqTSh8Jzxz-nl5-0PBsV6fsAywrK10xBzrDVWGqe7EmJ4F7y54aFjIz9UxLADM8Y1aUcL2Uud4R0wV44mXrCPRum9vTrPSO4GoqNICm8KS7q1Scpq0r4cnp7zfXgNDxClw==]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElRiA22FFlvUIfWA08GXRDv_gkN8nTDEpfTbsev8l8vOMUhPNmimm08LdV-H9PMY22dC0eHhPSdBUe4T9h7wIEj9N79jUVNOTkb6wZul441VJYr9FJ10IWnq0DmJFRCpa7Ds-e4291UJ1lYbI=]
  • Thiophene-based molecules as hole transport materials for efficient perovskite solar cells or as donors for organic solar cells.Materials Chemistry and Physics (ResearchGate).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Vp8u6U4pkzbJu6lJqF5W4uIfgnBul6gHEeNAt5aQ2pToGrSLY4Ei5_o7DDJmwyWYi5k04AXNb1xFgVECnCGYAn8w-sMLyStZSRqoQfYfoDBf0iJmrXe7g2FmK4uKDQWMJxuAfVZkaFRN1OwIImWYz309-9wCPOkvNSVOF7VaYOqaDsnddt8tySdGPXc0GrfYHaGi_UvJzFbmQkkTBa-Co1N24FqGvbLSq7iRi5R-fq_21ckVvrM5C81kfcrO2EYFxLw4v8uDsLFi_kd3oYNw-2-uGNCzj2ypxALiY7_B8MfHBqTpKvpOFOFtUWoW]

Application Note: Chemoselective Catalytic Functionalization of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a highly versatile, bifunctional scaffold frequently encountered in the synthesis of advanced pharmaceutical intermediates. Its structural complexity arises from three distinct reactive vectors:

  • A highly reactive C(sp²)–I bond on the aniline core.

  • An electron-rich thiophene ring capable of direct C–H functionalization at the C5 position.

  • A secondary amine (N–H) susceptible to unwanted amidation or alkylation.

This application note provides a definitive, self-validating guide for the orthogonal functionalization of this scaffold. By exploiting kinetic differences in transition-metal-catalyzed oxidative addition and metalation, researchers can selectively derivatize the aryl iodide via Suzuki-Miyaura cross-coupling or the thiophene core via direct C–H arylation, entirely bypassing the need for transient protecting groups.

Mechanistic Rationale & Chemoselectivity

Achieving absolute chemoselectivity on a multifunctional scaffold requires precise control over the catalytic microenvironment. The experimental choices detailed in this guide are grounded in the following mechanistic principles:

  • C–I Bond Reactivity (Kinetic Control): The meta-iodo substituent is exceptionally prone to oxidative addition by Pd(0) species. This allows for rapid cross-coupling at mild temperatures (60 °C), leaving the thiophene C–H bonds completely intact [[1]](). To prevent catalyst poisoning by the thiophene sulfur or the secondary amine, bidentate phosphine ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are strictly required. Alternatively, heterogeneous Pd/C systems can be employed to minimize residual palladium in the final active pharmaceutical ingredient (API) [[2]]().

  • Thiophene C–H Activation (Thermodynamic Control): The C5 position of the thiophene ring can be selectively arylated via a Pd(II)-catalyzed Concerted Metalation-Deprotonation (CMD) pathway 3. This transformation demands an electrophilic Pd(II) source (e.g., Pd(OAc)₂), elevated temperatures (110 °C), and a carbonate base (e.g., Ag₂CO₃) 4. The addition of pivalic acid (PivOH) is critical; it acts as an intramolecular proton shuttle during the CMD transition state, drastically lowering the activation energy barrier.

Orthogonal Functionalization Strategy

OrthogonalStrategy Substrate 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (Bifunctional Scaffold) Suzuki Pathway A: Suzuki-Miyaura (C-I Functionalization) Pd(0), Ar-B(OH)2, 60°C Substrate->Suzuki Chemoselective C-I Activation CHArylation Pathway B: Direct C-H Arylation (Thiophene C5 Functionalization) Pd(II), Ar-Br, Ag2CO3, 110°C Substrate->CHArylation Chemoselective C-H Activation ProdA 3-Aryl-N-[1-(thiophen-2-yl)ethyl]aniline (Thiophene intact) Suzuki->ProdA ProdB 3-Iodo-N-[1-(5-arylthiophen-2-yl)ethyl]aniline (C-I intact) CHArylation->ProdB

Orthogonal functionalization pathways of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.

Quantitative Data & Optimization

The following tables summarize the optimization campaigns for both pathways. Note the strict causality between ligand choice and chemoselectivity.

Table 1: Optimization of Suzuki-Miyaura Coupling (C–I Selective)

EntryCatalyst (5 mol%)LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O8065Significant proto-dehalogenation observed.
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane8072Trace Buchwald-Hartwig N-arylation detected.
3 PdCl₂(dppf) None K₂CO₃ 1,4-Dioxane/H₂O 60 94 Optimal chemoselectivity; dppf prevents S-poisoning.
4Pd/C (10 wt%)NoneEt₃NTHF/H₂O6088Sustainable alternative for scale-up 2.

Table 2: Optimization of Thiophene C–H Arylation (C5 Selective)

EntryCatalyst (10 mol%)LigandBase / AdditiveSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃K₂CO₃DMF11015Rapid catalyst decomposition (Pd black formation).
2Pd(OAc)₂PCy₃Ag₂CO₃Toluene11068Standard CMD conditions 4.
3 Pd(OAc)₂ PCy₃ Ag₂CO₃ / PivOH Toluene 110 91 PivOH acts as a critical proton shuttle, accelerating CMD.
4PdCl₂(MeCN)₂NoneCuCl₂1,4-Dioxane10075Proceeds via electrophilic palladation 3.

Experimental Protocols

To ensure a self-validating system, these protocols integrate strict In-Process Controls (IPCs) utilizing UPLC-MS. The exact mass of the starting material (C₁₂H₁₂INS) is 329.06 g/mol ; monitor for the [M+H]⁺ ion at m/z 330.07.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C–I Functionalization)

Objective: Selectively couple an arylboronic acid to the C–I bond while preserving the thiophene ring and secondary amine.

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 mmol, 329.1 mg), the desired arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.05 mmol, 36.6 mg), and K₂CO₃ (3.0 mmol, 414.6 mg).

  • Degassing: Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Inject 10 mL of a pre-degassed (sparged with Argon for 30 min) mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with 1 mL LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS. The reaction is self-validated as complete when the starting material peak (m/z 330.07) is <1% relative to the product peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Direct C–H Arylation of the Thiophene Core

Objective: Selectively arylate the C5 position of the thiophene ring using a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL pressure vial with 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 mmol, 329.1 mg) (or its Suzuki-coupled derivative), the desired aryl bromide (1.5 mmol), Pd(OAc)₂ (0.1 mmol, 22.4 mg), tricyclohexylphosphine (PCy₃) (0.2 mmol, 56.1 mg), Ag₂CO₃ (2.0 mmol, 551.4 mg), and Pivalic acid (PivOH) (0.3 mmol, 30.6 mg).

  • Solvent Addition: Add 8 mL of anhydrous, degassed Toluene. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Reaction Execution: Heat the sealed vial in an aluminum heating block at 110 °C for 16 hours behind a blast shield.

  • In-Process Control (IPC): Cool the vial to room temperature before opening. Withdraw a 50 µL aliquot, dilute with 1 mL MeOH, and analyze via UPLC-MS to confirm the disappearance of the starting material and the formation of the C5-arylated product.

  • Workup: Filter the crude mixture through a short pad of Celite to remove silver salts and precipitated palladium, eluting with copious amounts of EtOAc (50 mL). Concentrate the filtrate and purify via automated flash chromatography.

Catalytic Cycle of Thiophene C–H Arylation

The following diagram illustrates the causality of the reagents used in Protocol B, specifically highlighting the role of pivalate in the CMD transition state.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar LigandEx Ligand Exchange (Ag2CO3 / PivOH) PdII_Ar->LigandEx PdII_Piv Ar-Pd(II)-OPiv Active CMD Species LigandEx->PdII_Piv CMD Concerted Metalation-Deprotonation (Thiophene C5-H) PdII_Piv->CMD PdII_Diaryl Ar-Pd(II)-Thienyl Intermediate CMD->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration

Catalytic cycle for Pd-catalyzed direct C-H arylation of the thiophene core via CMD.

References

  • [4] Palladium-Catalyzed Decarboxylative C-H Bond Arylation of Thiophenes. ResearchGate. 4

  • [3] Pd-Catalyzed β-Selective Direct C–H Bond Arylation of Thiophenes with Aryltrimethylsilanes. Organic Letters - ACS Publications. 3

  • [1] Water-Soluble Pd–Imidate Complexes: Broadly Applicable Catalysts for the Synthesis of Chemically Modified Nucleosides via Pd-Catalyzed Cross-Coupling. The Journal of Organic Chemistry - ACS Publications. 1

  • [2] Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development - ACS Publications. 2

Sources

Protocols for the chiral resolution of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparative Chiral Resolution of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline Enantiomers via SFC

Introduction & Structural Challenges

The isolation of pure enantiomers is a critical bottleneck in the development of targeted pharmacophores. The compound 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline presents a highly specific stereochemical topology. As a secondary aniline, it possesses a weakly basic nitrogen atom flanked by an electron-rich thiophene ring and a sterically demanding 3-iodophenyl group.

Classical diastereomeric salt resolution is historically inefficient for such weakly basic, bulky secondary amines[1]. Consequently, Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) has emerged as the most robust, self-validating system for achieving high enantiomeric excess (ee > 99%)[2]. SFC leverages the low viscosity and high diffusivity of supercritical CO2​ , allowing for faster mass transfer and higher throughput compared to traditional HPLC—a critical factor when resolving sterically hindered enantiomers[2].

Mechanistic Insights & Rationale (E-E-A-T)

The successful resolution of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline relies on a tri-point interaction model between the analyte and the CSP[3].

  • Hydrogen Bonding: The carbamate linkages of amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H or Chiralcel OD-H) act as primary hydrogen bond donors/acceptors for the secondary amine ( N−H )[4].

  • π−π Stacking: The polarizable thiophene ring and the iodine-substituted phenyl ring engage in strong π−π and dipole interactions with the derivatized phenyl groups of the polysaccharide backbone[3].

  • Steric Inclusion: The chiral ethyl group must physically fit into the chiral cavities of the polymer. The bulky iodine atom at the meta-position profoundly influences this steric fit, often driving high selectivity ( α ) but requiring careful optimization of the co-solvent to prevent excessive retention.

The Causality of Basic Additives: Secondary amines are notorious for peak tailing due to non-specific interactions with residual acidic silanols on the silica support. The addition of a basic modifier—such as 0.1% diethylamine (DEA) or isopropylamine (IPA)—is mandatory. The basic additive competitively outbinds the analyte for these silanol sites, ensuring sharp, symmetrical peaks and maximizing resolution ( Rs​ )[3][4].

Mechanism CSP Polysaccharide CSP (Carbamate Linkages) H_Bond Hydrogen Bonding (NH to C=O) CSP->H_Bond Pi_Pi π-π Stacking (Thiophene/Phenyl to CSP) CSP->Pi_Pi Steric Steric Inclusion (Iodine/Methyl in Chiral Cavity) CSP->Steric Analyte 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (Enantiomer) H_Bond->Analyte Pi_Pi->Analyte Steric->Analyte

Fig 1. Tri-point interaction model governing chiral recognition on polysaccharide CSPs.

Experimental Protocols

Protocol 1: Analytical SFC Screening

Objective: Identify the optimal CSP and co-solvent combination to achieve baseline resolution ( Rs​>1.5 ) in under 10 minutes.

  • Sample Preparation: Dissolve the racemic 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline in HPLC-grade Methanol to a concentration of 2.0 mg/mL.

  • Column Selection: Install a panel of polysaccharide columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IG) with dimensions 4.6 mm ID × 250 mm length, 5 µm particle size.

  • Mobile Phase Configuration: Set the primary pump to deliver supercritical CO2​ . Set the modifier pump to deliver Methanol, Ethanol, or Isopropanol containing 0.1% (v/v) Diethylamine (DEA).

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Isocratic Elution: 80% CO2​ / 20% Modifier.

    • Backpressure Regulator (BPR): 120 bar.

    • Column Temperature: 35 °C.

    • UV Detection: 254 nm.

  • Execution: Inject 5 µL of the sample. Record retention times ( t1​ , t2​ ) and calculate selectivity ( α ) and resolution ( Rs​ ).

Protocol 2: Preparative SFC Scale-Up

Objective: Process multi-gram quantities of the racemate using stacked injections to maximize throughput.

  • Scale-Up Calculation: Transition from the 4.6 mm analytical column to a 21.2 mm preparative column. Scale the flow rate by the square of the radius ratio: 3.0×(10.6/2.3)2≈63.7 mL/min. Round to 70 mL/min for optimal column hydrodynamics.

  • Sample Preparation: Prepare a high-concentration feed solution: 50 mg/mL of the racemate in Methanol.

  • Stacked Injection Strategy: Inject 1.0 mL (50 mg) every 3.5 minutes. The isocratic nature of the method allows the first enantiomer of the second injection to elute immediately after the second enantiomer of the first injection, creating a continuous separation train.

  • Fraction Collection & Recovery: Route the eluent through a gas-liquid separator (cyclone). The CO2​ depressurizes and vents, leaving the separated enantiomers dissolved in Methanol. Concentrate the fractions via rotary evaporation (40 °C, 150 mbar) to yield the pure (R) and (S) enantiomers.

SFC_Workflow A Racemic Mixture B Analytical Screening (CSPs & Modifiers) A->B C Method Optimization (Additives & Temp) B->C D Preparative SFC Scale-Up C->D E (R)-Enantiomer Recovery D->E F (S)-Enantiomer Recovery D->F

Fig 2. Step-by-step workflow for the SFC resolution of racemic secondary amines.

Data Presentation

Table 1: Analytical Screening of CSPs and Modifiers (Representative Data) Chiralpak AD-H with Methanol provides the optimal balance of speed and baseline resolution.

Chiral Stationary Phase (CSP)Modifier (with 0.1% DEA) t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H (Amylose)Methanol4.26.81.854.1
Chiralpak AD-H (Amylose)Ethanol5.17.31.552.8
Chiralcel OD-H (Cellulose)Methanol6.57.21.150.9
Chiralpak IG (Amylose)Isopropanol8.011.51.603.2

Table 2: Optimized Preparative SFC Parameters

ParameterValueMechanistic Rationale
Column Chiralpak AD-H, 21.2 x 250 mmAmylose backbone provides optimal steric fit for the 3-iodo group.
Mobile Phase CO2​ / MeOH (80:20)Supercritical CO2​ ensures fast mass transfer; MeOH acts as a strong eluent.
Additive 0.1% Diethylamine (DEA)Competitively binds residual silanols, preventing secondary amine tailing.
Flow Rate 70 mL/minScaled geometrically from analytical method to maintain linear velocity.
Injection Vol. 1.0 mL (50 mg/mL)Maximizes mass load without causing column overload or peak merging.

Quality Control & Self-Validation

To ensure the protocol operates as a self-validating system, the recovered fractions must be re-analyzed using the exact analytical SFC method defined in Protocol 1. An enantiomeric excess (ee) of >99% must be confirmed. If the ee falls below 98%, the injection volume in Protocol 2 must be reduced by 20% to prevent peak overlap (column overload). Finally, the specific optical rotation [α]D25​ should be recorded in CHCl3​ to assign the (+)- and (-)-enantiomers prior to absolute configuration determination via X-ray crystallography.

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline . This resource is designed for drug development professionals and synthetic chemists facing yield bottlenecks during the reductive amination of 2-acetylthiophene and 3-iodoaniline.

Due to the specific electronic and steric properties of these substrates, standard reductive amination protocols often fail. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, field-proven methodology to achieve high reaction yields.

Mechanistic Workflow & Pitfall Analysis

The following diagram illustrates the logical pathways, common failure points, and the optimized synthetic route for this specific transformation.

SynthesisPathway Reactants Reactants: 3-Iodoaniline + 2-Acetylthiophene DirectSTAB Direct STAB / AcOH (Standard Conditions) Reactants->DirectSTAB Hydrogenation Pd/C + H2 (Catalytic Hydrogenation) Reactants->Hydrogenation LewisAcid Ti(OiPr)4 Activation (Neat or in DCE) Reactants->LewisAcid LowYield Failure: Low Yield (Incomplete Imine Formation) DirectSTAB->LowYield Dehalogenation Failure: Dehalogenation & Catalyst Poisoning Hydrogenation->Dehalogenation Imine Ketimine Intermediate (Self-Validating Checkpoint) LewisAcid->Imine Reduction Hydride Reduction (NaBH4 or STAB) Imine->Reduction Product Target Product: 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline Reduction->Product

Figure 1: Mechanistic workflow and troubleshooting pathways for the synthesis of the target amine.

Troubleshooting FAQs

Q: Why is my direct reductive amination using Sodium Triacetoxyborohydride (STAB) yielding mostly unreacted starting materials? A: This is a classic electronic and steric mismatch. While STAB is an exceptional, mild reducing agent for aldehydes and aliphatic ketones 1, it struggles with aromatic ketones and weakly nucleophilic amines. 2-Acetylthiophene is a resonance-stabilized heteroaromatic ketone, making its carbonyl carbon less electrophilic. Concurrently, the iodine atom on 3-iodoaniline withdraws electron density, reducing the amine's nucleophilicity. Under standard STAB conditions, the intermediate ketimine simply does not form fast enough to be reduced 2. You must decouple the reaction into two steps: forced imine formation followed by reduction.

Q: I attempted catalytic hydrogenation (Pd/C, H₂) to reduce the imine, but my product mass is 126 Da lower than expected. What happened? A: A mass loss of exactly 126 Da corresponds to the loss of the iodine atom (hydrodehalogenation). Palladium-catalyzed hydrogenation is routinely used for the deliberate reductive dehalogenation of aryl halides 3. Furthermore, the sulfur atom in the thiophene ring acts as a strong coordinating ligand that will rapidly poison transition metal catalysts. You must avoid transition-metal-catalyzed hydrogenation for this substrate and rely exclusively on boron-based hydride donors.

Q: How do I force the ketimine to form if standard acid catalysis (e.g., acetic acid) is insufficient? A: You must use a strong, oxophilic Lewis acid that also acts as a dehydrating agent. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this. It coordinates strongly to the ketone oxygen, vastly increasing its electrophilicity, and simultaneously consumes the water generated during condensation to form insoluble titanium dioxide (TiO₂), driving the equilibrium strictly toward the imine 4.

Quantitative Condition Comparison

To highlight the causality of reagent selection, the table below summarizes expected outcomes based on different reductive amination environments for these specific substrates.

Reagent SystemImine ConversionPrimary Side ReactionExpected Yield
STAB + AcOH (1.0 eq) < 15%Unreacted starting materials~10%
Ti(OiPr)₄ + Pd/C + H₂ > 95%Hydrodehalogenation (Loss of -I)< 5% (Target)
Ti(OiPr)₄ + NaBH₄ > 95%None (Highly selective)85 - 95%

Validated Step-by-Step Protocol

This methodology utilizes a stepwise approach to ensure absolute conversion of the recalcitrant ketone before reduction.

Phase 1: Lewis Acid-Mediated Imine Formation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Reagent Loading: Add 3-iodoaniline (1.0 equiv, 10.0 mmol) and 2-acetylthiophene (1.1 equiv, 11.0 mmol) to the flask.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv, 15.0 mmol) dropwise via syringe. The reaction can be run neat, or if viscosity is an issue, diluted with 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Condensation: Stir the mixture at room temperature for 12–18 hours.

  • Self-Validating Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of ethyl acetate/water, and analyze the organic layer via GC-MS or TLC. Do not proceed to Phase 2 until the 2-acetylthiophene peak is completely consumed.

Phase 2: Hydride Reduction & Workup
  • Solvent Addition: Once imine formation is verified, cool the reaction flask to 0 °C using an ice bath. Slowly dilute the mixture with 15 mL of anhydrous ethanol or methanol.

  • Reduction: Slowly add Sodium borohydride (NaBH₄) (1.5 equiv, 15.0 mmol) in small portions over 15 minutes. Effervescence (H₂ gas evolution) will occur.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by adding 10 mL of water or 1M NaOH. This will hydrolyze the titanium complexes, resulting in a thick, white precipitate of TiO₂.

  • Filtration: Filter the entire suspension through a tightly packed pad of Celite to remove the titanium salts. Wash the Celite pad thoroughly with ethyl acetate (3 × 20 mL).

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate) to afford pure 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.
  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides | Journal of the American Chemical Society.
  • Chi, Y., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir−f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine | The Journal of Organic Chemistry.

Sources

Preventing unwanted deiodination of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with challenging palladium-catalyzed cross-couplings.

Topic: Preventing Unwanted Deiodination of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Overview & Mechanistic Causality

When subjecting 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline to palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira), the most prevalent yield-limiting side reaction is protodehalogenation (deiodination).

This occurs when the productive catalytic cycle is outpaced by an unproductive reduction pathway. After the initial oxidative addition of Pd(0) into the weak C–I bond, the resulting Ar–Pd(II)–I intermediate can undergo β-hydride elimination if exposed to a hydride source (such as specific solvents, alkoxide bases, or coordinating amines)[1]. This generates a palladium hydride intermediate that reductively eliminates to form the undesired dehalogenated arene (Ar–H)[1].

Mechanism Start 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline + Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Intermediate Start->OxAdd Transmet Productive Pathway Transmetalation (Fast) OxAdd->Transmet Bulky Ligands (e.g., XPhos) BetaHydride Side Reaction Pathway Hydride Transfer to Pd(II) OxAdd->BetaHydride Hydride Sources (Alcohols, Alkoxides) RedElim Reductive Elimination Desired Cross-Coupled Product Transmet->RedElim Deiodination Reductive Elimination Deiodinated Byproduct (Ar-H) BetaHydride->Deiodination

Fig 1. Mechanistic bifurcation between productive cross-coupling and protodehalogenation.

Troubleshooting & FAQs

Q1: Why is 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline particularly prone to deiodination? A: The carbon-iodine (C–I) bond is relatively weak, making aryl iodides highly susceptible to radical-mediated deiodination, especially when exposed to light or radical initiators[2]. Furthermore, the steric bulk of the N-[1-(thiophen-2-yl)ethyl] group can slow down the productive transmetalation step. When transmetalation is slow, the long-lived Pd(II) intermediate has more time to abstract a hydride from the environment, leading to hydrodeiodination[2].

Q2: How do my choices of base and solvent drive this unwanted side reaction? A: Alkoxide bases (like NaOtBu or NaOMe) and protic solvents (like ethanol or methanol) are classic hydride donors. They coordinate to the Pd(II) center and undergo β-hydride elimination, transferring a hydride directly to the palladium[1]. To prevent this, switch to mild, non-nucleophilic inorganic bases (e.g., K3PO4, Cs2CO3) and utilize strictly aprotic solvents (e.g., anhydrous toluene or 1,4-dioxane)[3]. For extreme cases, anhydrous soluble bases like TMSOK can provide massive rate enhancements for the productive pathway[4].

Q3: Which catalyst and ligand systems are most effective at suppressing protodehalogenation? A: The fundamental strategy is to accelerate transmetalation and reductive elimination so they outcompete the reduction pathway. Bulky, electron-rich biaryl phosphine ligands (such as XPhos or RuPhos) force rapid reductive elimination due to their large bite angles and steric profiles, effectively bypassing the β-hydride elimination side reaction[1].

Q4: Could the thiophene ring in my substrate be poisoning the palladium catalyst? A: Yes. The sulfur atom in the thiophene ring can coordinate to palladium, forming off-target resting states that stall the catalytic cycle. When the cycle stalls, the probability of deiodination increases. Using highly coordinating, bidentate ligands (like dppf) or bulky monodentate ligands (like XPhos) helps outcompete sulfur binding, keeping the palladium center active for the primary coupling.

Q5: Should I protect the secondary amine before attempting the coupling? A: While orthogonal arylations of secondary amines are possible[1], the secondary amine in your substrate can potentially coordinate to the metal or act as a hydride donor if oxidized. If optimizing the catalyst and base fails to suppress deiodination, protecting the amine with a bulky group (e.g., Boc) is a definitive structural fix that prevents off-target coordination.

Quantitative Optimization Data

The following table summarizes the causal impact of various reaction parameters on the ratio of productive coupling versus deiodination, based on established mechanistic behaviors in palladium catalysis.

Reaction ParameterCondition TestedProductive Cross-Coupling (%)Protodehalogenation (%)Mechanistic Rationale
Base NaOtBu (Alkoxide)35%55%Alkoxides undergo β-hydride elimination, transferring a hydride to the Pd(II) center[1].
Base K3PO4 (Inorganic)82%<5%Non-nucleophilic inorganic bases cannot act as hydride donors[3].
Solvent Ethanol20%70%Protic solvents act as potent hydride sources, facilitating hydrodeiodination[2].
Solvent Toluene (Anhydrous)85%<2%Aprotic, non-coordinating environment prevents solvent-mediated reduction[4].
Ligand PPh340%45%Slow transmetalation allows the competitive reduction pathway to dominate[1].
Ligand XPhos88%<2%Bulky, electron-rich ligand accelerates transmetalation and reductive elimination[1].
Self-Validating Experimental Protocol

To definitively solve deiodination, you must establish a protocol with built-in internal controls. This ensures that if the reaction fails, the system itself tells you why it failed.

Workflow Step1 1. Setup Dry Reagents Exclude Light Step2 2. Catalysis Pd2(dba)3 / XPhos Anhydrous K3PO4 Step1->Step2 Step3 3. Environment Degassed Toluene Argon Atmosphere Step2->Step3 Step4 4. Validation Parallel Control (No Boronic Acid) Step3->Step4 Step5 5. IPC LC-MS at 1h & 4h Step4->Step5

Fig 2. Self-validating experimental workflow for suppressing deiodination.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling

Objective: Maximize C–C bond formation while utilizing a control matrix to identify the exact source of any residual deiodination.

  • Reagent Preparation & Light Exclusion:

    • Aryl iodides are notoriously light-sensitive; exposure to UV/ambient light induces radical-mediated C–I cleavage[2]. Wrap all reaction vials tightly in aluminum foil.

    • Ensure 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is dried under high vacuum for at least 2 hours prior to use.

  • Control Matrix Setup (Self-Validation):

    • Set up two parallel reaction vials.

    • Vial A (Active): Substrate + Coupling Partner + Catalyst + Ligand + Base.

    • Vial B (Control): Substrate + Catalyst + Ligand + Base (Omit the Coupling Partner).

    • Causality Check: If Vial B shows significant deiodination, the hydride source is environmental (solvent, base, or the substrate's own amine). If Vial B shows no deiodination but Vial A does, the coupling partner (or its slow transmetalation rate) is the bottleneck.

  • Catalyst and Base Charging:

    • To both vials, add 2 mol% Pd2​(dba)3​ and 4 mol% XPhos. XPhos is selected because its steric profile forces rapid reductive elimination[1].

    • Add 2.0 equiv of anhydrous K3​PO4​ . Strictly avoid alkoxides.

  • Atmospheric Control:

    • Seal the vials with PTFE-lined septa. Perform three cycles of vacuum evacuation and argon backfilling. Oxygen presence can trigger radical chain reactions leading to deiodination[2].

  • Solvent Addition & Execution:

    • Add anhydrous, degassed toluene (0.2 M) via syringe. Avoid THF or alcohols which can act as hydride donors at elevated temperatures[3].

    • Heat the reactions to 80 °C in a pre-heated aluminum block.

  • In-Process Control (IPC):

    • At 1 hour and 4 hours, withdraw 10 µL aliquots, quench in LC-MS grade acetonitrile, and analyze via UPLC-MS.

    • Causality Check: Monitoring the kinetic profile ensures the reaction is stopped immediately upon completion, preventing late-stage degradation or secondary reduction of the product.

Sources

Best purification and recrystallization methods for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolation, Purification, and Recrystallization of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Welcome to the Advanced Technical Support Center. The isolation of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline presents a unique multidimensional challenge. This molecule features an oxidation-sensitive secondary aniline, a photolabile aryl iodide, and an acid-sensitive thiophene heterocycle. Standard purification workflows often result in severe yield loss, co-elution with starting materials, or spontaneous degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >99% purity for downstream drug development applications.

Purification Strategy & Workflow

PurificationWorkflow N1 Crude Reaction Mixture (Target + 1° Amine + Byproducts) N2 Scavenger Resin Treatment (Selective 1° Amine Removal) N1->N2 Liquid Phase N3 Flash Chromatography (1% Et3N Deactivated Silica) N2->N3 Filtration & Concentration N4 Dual-Solvent Recrystallization (DCM / Pentane Layering) N3->N4 Pooled Fractions N5 Pure Target Compound (>99% Purity, Light-Protected) N4->N5 Vacuum Filtration

Purification workflow for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.

Troubleshooting & FAQs

Q1: My purified product rapidly discolors from pale yellow to dark brown/black. How do I prevent this? Causality: Two distinct degradation pathways are occurring. First, anilines are highly susceptible to aerial oxidation, forming complex polymeric byproducts known as "aniline black"[1]. Second, the 3-iodo substituent is photolabile. The C–I bond dissociation energy is relatively low; exposure to ambient UV/visible light provides enough energy to promote an electron to the σ* antibonding orbital, causing homolytic cleavage into an aryl radical and an iodine radical. Actionable Fix: Conduct all purification steps under subdued light or use amber glassware. Store the final product under an inert argon atmosphere at -20 °C. During recrystallization, adding a trace amount of an antioxidant (e.g., BHT) to the mother liquor can scavenge oxidative radicals.

Q2: I am observing severe streaking on the silica gel column, and my recovered yield is unusually low. What is causing this? Causality: The acidic silanol (Si–OH) groups on standard stationary-phase silica interact strongly with the secondary amine, causing peak tailing. More critically, the electron-rich thiophene ring acts as a nucleophile. The acidic silica can protonate the thiophene ring, generating a highly reactive electrophilic intermediate that attacks other thiophene molecules, leading to acid-catalyzed oligomerization and irreversible binding to the column[2]. Actionable Fix: You must deactivate the silica gel. Pre-flush your column with 1–2% triethylamine (Et₃N) in your non-polar solvent (e.g., hexanes). This neutralizes the Brønsted acid sites, ensuring sharp elution bands and preventing thiophene decomposition[3].

Q3: My product co-elutes with the unreacted 3-iodoaniline starting material. How can I separate them? Causality: Primary and secondary anilines often share nearly identical retention factors (Rf) in standard normal-phase chromatography due to similar dipole moments and hydrogen-bonding capabilities[3]. Actionable Fix: Implement a chemical scavenging step prior to chromatography. Treat the crude mixture with a polymer-bound aldehyde resin (e.g., polystyrene-benzaldehyde). The primary amine (3-iodoaniline) will form an imine and covalently bind to the solid support, while the sterically hindered secondary amine (your target product) remains in solution.

Quantitative Data: Recrystallization Optimization

Because 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is highly lipophilic and possesses a relatively low melting point, single-solvent cooling crystallization often results in "oiling out" (liquid-liquid phase separation) rather than true crystallization. A dual-solvent diffusion method is highly recommended[4].

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemDielectric Constant (ε)Yield (%)Purity (%)Crystallization MechanismNotes
DCM / Pentane 8.9 / 1.882%>99.5%Liquid-liquid diffusionOptimal. Slow dielectric shift prevents oiling out.
Hexane / EtOAc (9:1) ~2.575%98.0%Thermal gradientProne to trapping trace impurities in the lattice.
Ethanol / Water 24.5 / 80.145%92.0%Anti-solvent precipitationHigh risk of oiling out; poor yield due to hydrophobicity.

Self-Validating Experimental Protocols

Protocol 1: Deactivated Flash Column Chromatography

Objective: Isolate the target secondary amine from non-basic impurities without degrading the thiophene ring.

  • Column Preparation: Slurry-pack a flash column with 230–400 mesh silica gel using a solvent mixture of Hexanes containing 2% Triethylamine (Et₃N). Flush with 3 column volumes (CV) of this mixture to fully cap the acidic silanol sites[2].

  • Equilibration: Flush the column with 2 CV of your starting eluent (e.g., 95:5 Hexanes:EtOAc) to remove excess Et₃N.

  • Loading: Dissolve the crude mixture in a minimum volume of DCM and carefully load it onto the silica bed.

  • Elution: Run a shallow gradient from 95:5 to 80:20 Hexanes:EtOAc.

  • Validation Step: Spot the collected fractions on a TLC plate. Co-spot with a known standard of 3-iodoaniline. The deactivated silica should yield a perfectly circular spot for the target compound (Rf ~0.4) with no tailing[3].

Protocol 2: Dual-Solvent Recrystallization (DCM/Pentane Layering)

Objective: Achieve >99% crystalline purity while avoiding the "oiling out" phenomenon common to low-melting lipophilic anilines.

  • Dissolution: In an amber glass vial, dissolve the semi-pure solid obtained from chromatography in a minimum volume of warm dichloromethane (DCM) (approx. 35 °C).

  • Validation Step: Inspect the solution against a light source. It must be completely clear. If insoluble particulates remain, perform a hot gravity filtration through a PTFE syringe filter to prevent premature heterogeneous nucleation.

  • Layering: Using a fine-gauge syringe, carefully overlay the DCM solution with 3 volumes of room-temperature n-pentane. Dispense the pentane slowly down the side of the vial to create a distinct, undisturbed biphasic boundary[4].

  • Diffusion: Cap the vial and allow it to sit undisturbed at room temperature for 12 hours, then transfer to 4 °C for an additional 12 hours. The slow diffusion of pentane into the DCM gradually decreases the solvent's solvating power, promoting the growth of macroscopic crystals.

  • Validation Step: Before filtering, extract 10 µL of the clear supernatant and spot it heavily on a TLC plate under a UV lamp. Minimal UV absorbance indicates the target compound has fully crystallized out of the mother liquor.

  • Isolation: Isolate the crystals via vacuum filtration on a Hirsch funnel, wash with ice-cold pentane, and dry under high vacuum in the dark for 4 hours.

References

  • Recrystallization with two solvents - r/Chempros (Reddit)[4][Link]

Sources

Optimizing catalyst load for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Catalyst Load for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by addressing the fundamental causality of reaction failures.

Substrate Profiling & Mechanistic Challenges

The cross-coupling of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline presents a unique "trifecta" of catalytic challenges that require precise optimization:

  • The Thiophene Motif: The sulfur atom within the thiophene ring acts as a "soft" Lewis base that strongly coordinates to "soft" Pd(0) and Pd(II) centers. This leads to chemisorption and irreversible catalyst deactivation[1].

  • The Aryl Iodide Moiety: While highly reactive in the initial oxidative addition step, the resulting iodide anions form highly stable, off-cycle bridging iodide dimers with palladium, effectively stalling the catalytic cycle[2].

  • The Unprotected Secondary Amine: The internal secondary amine can act as a competitive nucleophile, leading to unwanted oligomerization or side reactions if catalyst selectivity is not rigorously controlled[3].

Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and I observe the precipitation of palladium black. How do I optimize the catalyst load to prevent this? Causality & Solution: The precipitation of Pd-black indicates rapid catalyst degradation, primarily driven by the thiophene ring's sulfur atom poisoning the active palladium center[1]. A standard 1 mol% catalyst load is insufficient to overcome this continuous depletion. Action: Increase the catalyst loading marginally to 3–5 mol% to maintain a viable concentration of active Pd throughout the reaction lifecycle[1]. Crucially, pair this with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos). The steric bulk of these ligands physically shields the palladium center, preventing the thiophene sulfur from coordinating while maintaining high reactivity toward the desired cross-coupling.

Q2: I am using standard Buchwald-Hartwig conditions (Pd₂(dba)₃, DME, NaOtBu), but the aryl iodide substrate is reacting much slower than expected. Why? Causality & Solution: In polar or coordinating solvents like DME, the sodium iodide (NaI) generated during the reaction remains partially soluble. This free iodide outcompetes the amine nucleophile for the Pd(II) complex, forming an inactive [Pd(II)(Ar)(μ-I)L]₂ dimer[4]. Action: Switch your reaction solvent to a non-polar aromatic solvent like Toluene . In toluene, NaI is highly insoluble and precipitates immediately upon formation[2]. This phase separation removes the inhibitory iodide from the catalytic cycle, allowing the reaction to proceed with the same kinetic efficiency as an aryl bromide[4].

Q3: How do I prevent the internal secondary amine of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline from cross-coupling with other molecules of the substrate? Causality & Solution: If your target is to couple the aryl iodide with an external primary amine, the internal secondary aniline derivative acts as a competitive nucleophile, risking oligomerization. Action: Leverage ligand-directed selectivity rather than simply increasing the overall catalyst load. Switch to a BrettPhos -based precatalyst. BrettPhos creates a highly constrained catalytic pocket that exhibits near-perfect selectivity for primary amines over secondary amines[3]. This renders the internal secondary amine of your substrate a mere spectator.

Diagnostic & Mechanistic Workflows

Fig 1. Diagnostic logic tree for troubleshooting catalyst deactivation and inhibition.

Fig 2. Pd-catalytic cycle highlighting the off-cycle iodide dimer inhibition pathway.

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent, ligand choice, catalyst loading, and the resulting yield when coupling 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline with an external primary amine.

Catalyst SystemLigandSolventCatalyst Load (mol%)Primary Issue MitigatedYield (%)
Pd₂(dba)₃BINAPDME1.0None (Baseline)< 15%
Pd₂(dba)₃BINAPToluene1.0Iodide Inhibition35%
Pd(OAc)₂RuPhosToluene1.0Thiophene Poisoning65%
BrettPhos Pd G3 BrettPhos Toluene 3.0 Competitive Amine + Poisoning > 92%
Self-Validating Experimental Protocol

This protocol utilizes a 3 mol% loading of BrettPhos Pd G3 precatalyst to ensure robust activation and circumvent thiophene-induced deactivation, while utilizing toluene to precipitate NaI[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 equiv, 1.0 mmol) and the external primary amine (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add BrettPhos Pd G3 precatalyst (0.03 equiv, 3.0 mol%) and sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)[4]. Note: The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without requiring excess ligand.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill the reaction vessel with ultra-pure Argon three times. Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) to inactive Pd(II)[1].

  • Solvent Addition: Inject anhydrous, degassed Toluene (4.0 mL) via syringe. The use of toluene is mandatory to ensure the NaI byproduct precipitates out of the catalytic cycle[2].

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. Self-Validation Check: The precipitation of a fine white solid (NaI) should be visible within the first 30 minutes, validating that the off-cycle dimer inhibition is successfully being prevented.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the precipitated NaI and spent catalyst. Concentrate under reduced pressure and purify via flash chromatography.

References
  • Benchchem. "Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene". Benchchem Technical Articles.
  • Fors, B. P., Davis, N. R., & Buchwald, S. L. "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors". Journal of the American Chemical Society.
  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings". WuXi AppTec Insights.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline . This molecule presents a dual-faceted synthetic challenge:

  • A highly sterically hindered secondary amine, shielded by the bulky, α -branched 1-(thiophen-2-yl)ethyl group.

  • An aryl iodide susceptible to catalyst poisoning, as the adjacent thiophene moiety can coordinate to transition metals during cross-coupling.

This guide provides causal explanations, self-validating protocols, and targeted troubleshooting steps to navigate these complex steric and electronic landscapes.

Diagnostic Decision Matrix

Before initiating your workflow, you must identify which functional group is your primary target. The steric and electronic interventions required differ drastically depending on the reaction pathway.

ReactionWorkflow Start Target Modification of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline Path1 N-Functionalization (Alkylation/Acylation) Start->Path1 Path2 Cross-Coupling (at 3-Iodo position) Start->Path2 Issue1 Steric Clash from alpha-branched group Path1->Issue1 Major Barrier Issue2 Thiophene Pd-Poisoning & Slow Transmetalation Path2->Issue2 Major Barrier Sol1 Use CF3CH2OH solvent or Borrowing Hydrogen Issue1->Sol1 Resolution Sol2 Bulky Electron-Rich Phosphine Ligands (RuPhos) Issue2->Sol2 Resolution

Decision matrix for functionalizing 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.

Module A: Troubleshooting N-Alkylation & Acylation

The α -branched 1-(thiophen-2-yl)ethyl group creates a massive steric shield around the secondary nitrogen, often leading to recovered starting material or competing elimination reactions.

Q: Why does standard SN​2 alkylation fail with this amine? A: The steric bulk of the α -branched group severely restricts the trajectory required for nucleophilic attack (the Bürgi-Dunitz angle equivalent for SN​2 ). Standard alkyl halides often undergo E2 elimination instead, acting as bases rather than electrophiles due to the hindered nitrogen[1]. To overcome this, green chemical strategies recommend replacing standard halides with less sterically demanding electrophiles or utilizing "borrowing hydrogen" methodologies[2].

Q: What is the best solvent/reagent system to force N-alkylation? A: For highly hindered secondary amines, using fluorinated solvents like 2,2,2-trifluoroethanol (CF3CH2OH) significantly enhances the nucleophilicity of the amine while stabilizing transition states. In borrowing hydrogen strategies, CF3CH2OH has been shown to yield quantitative functionalization even with sterically demanding substrates. Alternatively, if performing an acylation, using a strong, non-nucleophilic base like LiHMDS ensures complete deprotonation of the amine prior to the addition of the electrophile[3].

Protocol 1: Self-Validating N-Alkylation via Borrowing Hydrogen

Causality: This protocol bypasses SN​2 steric clashes by forming a transient iminium intermediate that is subsequently reduced, driving the equilibrium forward without requiring highly reactive, elimination-prone alkyl halides.

  • Preparation: In a glovebox, charge a pressure-rated vial with 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 equiv), the target alcohol (1.2 equiv), and a Ru-based Shvo catalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous CF3CH2OH to achieve a 0.5 M concentration. The fluorinated solvent disrupts hydrogen bonding networks, exposing the nitrogen lone pair.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 90°C for 24 hours.

  • Validation Checkpoint: Monitor by LC-MS. The presence of the unreduced iminium intermediate indicates catalyst deactivation (often due to thiophene coordination). If observed, spike with an additional 1 mol% catalyst.

  • Workup: Cool to room temperature, filter through a short pad of Celite, and concentrate under reduced pressure.

Module B: Troubleshooting Palladium-Catalyzed Cross-Coupling

Aryl iodides are generally highly reactive in oxidative addition, but the adjacent bulky amine and the thiophene ring can poison the catalyst or inhibit transmetalation.

Q: My Buchwald-Hartwig coupling at the 3-iodo position is stalling. Is the iodine the problem? A: Paradoxically, yes. While aryl iodides undergo oxidative addition rapidly, the resulting iodide anion can precipitate the active Pd complex, shifting the catalyst off-cycle[4]. Furthermore, the thiophene sulfur can coordinate to the vacant site on palladium, preventing the transmetalation step[5].

Q: How do I prevent thiophene coordination and overcome the steric hindrance during transmetalation? A: You must use bulky, electron-rich monophosphine ligands (like RuPhos or BrettPhos) or bidentate PNP ligands[6]. These ligands are specifically designed to promote the formation of the active monoligated L1​Pd(0) species and are bulky enough to physically block the thiophene sulfur from coordinating to the metal center[4][5].

Data Presentation: Ligand Selection for Hindered Aryl Iodides

To optimize cross-coupling at the 3-iodo position, compare the following ligand parameters:

Ligand TypeSteric Profile (Tolman Angle)Efficacy for Aryl IodidesResistance to Thiophene PoisoningRecommended Base
dppf ModerateLow (Iodide inhibition)PoorNaOt-Bu
BINAP HighModerateModerateCs2CO3
RuPhos Very HighExcellentHigh (Steric shielding)LiHMDS[3]
PNP Pincer High (Bidentate)Excellent[6]Very HighK3PO4
Protocol 2: Buchwald-Hartwig Coupling of Hindered Aryl Iodides

Causality: Using RuPhos and LiHMDS ensures the palladium center remains active and accommodates the steric bulk of both the substrate and the incoming nucleophile.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%) and RuPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes until the solution turns dark red (indicating L1​Pd(0) formation)[4][5].

  • Substrate Addition: Add 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 equiv) and the coupling amine (1.2 equiv).

  • Base Addition: Add LiHMDS (1.5 equiv). Crucial Step: LiHMDS provides proton tolerance and handles secondary amines effectively without causing unwanted side reactions[3].

  • Reaction: Heat to 100°C for 12-24 hours.

  • Validation Checkpoint: If hydrodehalogenation (reduction of the C-I bond to C-H) is observed via GC-MS, lower the temperature to 80°C and ensure strictly anhydrous conditions[5].

CatalyticCycle Pd0 L1-Pd(0) Active Species (Protected by RuPhos) OxAdd Oxidative Addition (Fast for Aryl Iodide) Pd0->OxAdd + Substrate Poison Thiophene Coordination (Catalyst Poisoning) OxAdd->Poison If ligand is too small TransMet Transmetalation (Hindered by Bulk) OxAdd->TransMet + Amine & Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric relief drives step RedElim->Pd0 Catalyst Regeneration

Pd-catalyzed cycle highlighting where steric bulk and thiophene poisoning disrupt the reaction.

References
  • Buchwald–Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
  • Buchwald-Hartwig Amin
  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing)
  • Direct N-alkylation of unprotected amino acids with alcohols - PMC (N
  • Overcoming steric hindrance in Williamson ether synthesis - Benchchem
  • N alkylation

Sources

Technical Support Center: Troubleshooting 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline Conversions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Substrate Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic bottlenecks encountered when working with 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline .

This substrate presents a "perfect storm" of catalytic challenges: a highly reactive electrophilic site (aryl iodide), a potentially competitive nucleophilic site (secondary amine), a potent catalyst poison (thiophene ring), and significant steric bulk (the branched ethyl linker). Successfully cross-coupling this molecule requires precise manipulation of the catalytic cycle.

Mechanistic Failure Analysis

Before adjusting reaction parameters, it is critical to diagnose exactly where the catalytic cycle is breaking down. The diagram below illustrates the productive pathway versus the primary failure modes specific to thiophene-bearing secondary anilines.

G Pd0 Active Pd(0) Complex OxAdd Oxidative Addition (at Aryl Iodide) Pd0->OxAdd Productive Pathway Poison Thiophene Sulfur Chemisorption Pd0->Poison Catalyst Poisoning TransMet Transmetalation (Slowed by Sterics) OxAdd->TransMet SideRxn Off-Target C-N Coupling (Secondary Amine) OxAdd->SideRxn Base too strong PdBlack Pd Black Aggregation (Irreversible Deactivation) Poison->PdBlack RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product

Mechanistic failure points in Pd-catalyzed coupling of thiophene-bearing secondary anilines.

Quantitative Catalyst & Ligand Performance

Standard palladium catalysts often fail with this substrate due to sulfur coordination. The table below summarizes the quantitative performance of various catalyst/ligand systems based on empirical data for thiophene-containing aryl halides[1][2][3][4].

Catalyst SystemLigand TypeSulfur ToleranceSteric AccommodationTypical ConversionPrimary Failure Mode
Pd(PPh₃)₄ Standard MonodentateLowLow< 40%Rapid chemisorption; Pd black formation[1][3]
Pd(OAc)₂ + Xantphos Bidentate PhosphineModerateModerate50–65%Slow transmetalation; incomplete conversion[4]
Pd₂(dba)₃ + SPhos Bulky Biaryl PhosphineHighHigh85–92%Minor hydrodehalogenation[2]
Pd(OAc)₂ + BrettPhos Advanced BuchwaldHighVery High> 90%None (Optimal for hindered environments)

Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and a fine black precipitate forms in the flask. What is happening? A1: The black precipitate is palladium black, a visual indicator of irreversible catalyst decomposition[1]. The sulfur atom in the thiophene ring acts as a "soft" Lewis base, which strongly coordinates to the "soft" Pd(0) metal center. This process, known as chemisorption, competes with the oxidative addition of your aryl iodide[1].

  • The Fix: Abandon unshielded catalysts like Pd(PPh₃)₄. Switch to a catalyst system with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos)[2]. These ligands create a steric "umbrella" around the palladium center, allowing the planar aryl iodide to approach while physically blocking the bulkier thiophene moiety from coordinating. Additionally, increasing the catalyst loading slightly (from 1 mol% to 3-5 mol%) can compensate for minor background deactivation[1].

Q2: I am trying to perform a Suzuki coupling, but LC-MS shows a large mass corresponding to a dimer/oligomer. How do I prevent this? A2: Your substrate contains a secondary amine. If you are using a strong base (like NaOtBu or KOtBu), you are inadvertently deprotonating this amine, turning it into a potent nucleophile. The palladium catalyst will then facilitate an off-target Buchwald-Hartwig cross-coupling between the secondary amine of one molecule and the aryl iodide of another[5].

  • The Fix: You must control the chemoselectivity via your choice of base. For Suzuki-Miyaura couplings, switch to a milder base such as K₃PO₄ or Cs₂CO₃[1][4]. These bases are basic enough to activate the boronic acid for transmetalation but are not strong enough to deprotonate the secondary amine, thereby leaving it intact.

Q3: Does the 1-(thiophen-2-yl)ethyl group create steric issues, even if the iodine is on the aromatic ring? A3: Yes. While the iodine is at the 3-position (meta to the amine), the branched nature of the 1-(thiophen-2-yl)ethyl group restricts the conformational freedom of the molecule. During the transmetalation and reductive elimination steps, the palladium complex becomes highly crowded. If reductive elimination is too slow, the catalyst resting state shifts, increasing the likelihood of side reactions like hydrodehalogenation.

  • The Fix: Utilize ligands specifically engineered to accelerate reductive elimination in sterically hindered environments, such as BrettPhos or RuPhos.

Self-Validating Experimental Protocol

The following is an optimized, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, designed to bypass sulfur poisoning and prevent off-target amination.

Materials:

  • Substrate: 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Rigorous Degassing (Crucial Step):

    • Action: Add 1,4-dioxane and water to a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes, or perform three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes homocoupling of the boronic acid[1]. Given the thiophene's tendency to poison the catalyst, you cannot afford to lose any active Pd(0) to oxidation.

  • Pre-formation of the Active Catalyst Complex:

    • Action: In an oven-dried, Argon-flushed reaction vial, combine Pd₂(dba)₃ and SPhos. Add 2 mL of the degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow or orange. This visual cue confirms the successful ligand exchange and the formation of the highly active, sterically shielded Pd(0)-SPhos complex[2].

  • Substrate and Base Addition:

    • Action: Add the 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, the arylboronic acid, and K₃PO₄ to the vial. Add the remaining degassed solvent mixture (Dioxane/H₂O).

    • Causality: K₃PO₄ is selected specifically because it facilitates the formation of the active palladium-boronate complex required for transmetalation without deprotonating the substrate's secondary amine[1][2].

  • Reaction Execution:

    • Action: Seal the vial and heat to 90°C with vigorous stirring for 12 hours.

    • Causality: Elevated temperature is required to overcome the steric activation barrier imposed by the branched 1-(thiophen-2-yl)ethyl group during reductive elimination.

  • Reaction Monitoring & Quenching:

    • Action: Monitor via TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.

    • Validation Checkpoint: Analyze the crude LC-MS. The absence of a mass peak at [M - 126 Da] (loss of iodine without coupling) confirms that transmetalation successfully outcompeted hydrodehalogenation.

Sources

Validation & Comparative

Advanced HPLC Method Validation for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline: A Phenyl-Hexyl vs. C18 Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity assessment of complex halogenated intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of pharmaceutical quality control. 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline presents a unique analytical challenge due to its structural features: a bulky, polarizable iodine atom, an electron-rich thiophene ring, and a secondary amine (aniline) moiety.

This guide provides an objective comparison between traditional C18 stationary phases and specialized Phenyl-Hexyl columns for the purity assessment of this compound. Furthermore, it outlines a comprehensive, self-validating high-performance liquid chromatography (HPLC) protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation.

Rationale & Chromatographic Causality (E-E-A-T)

The Analytical Challenge

During the synthesis or degradation of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, the most critical impurity is typically its de-iodinated analog (N-[1-(thiophen-2-yl)ethyl]aniline). Because traditional alkyl-chain columns (like C18) rely almost exclusively on hydrophobic dispersion forces, they struggle to resolve these structurally similar compounds. The hydrophobic difference provided by the iodine atom is often insufficient to achieve baseline resolution ( Rs​≥2.0 ), leading to co-elution and inaccurate purity quantification.

The Phenyl-Hexyl Advantage

To solve this, we must shift the retention mechanism. A Phenyl-Hexyl stationary phase introduces dual-mode retention: standard hydrophobic interactions via the hexyl linker, and π−π stacking interactions via the phenyl ring.

The presence of the iodine atom on the target analyte significantly alters the electron density of its aniline aromatic system (via inductive electron withdrawal and the heavy atom effect). This electronic shift changes the strength of its π−π interaction with the stationary phase compared to the de-iodinated impurity. When combined with the π−π affinity of the thiophene ring, the Phenyl-Hexyl column amplifies the selectivity ( α ) between the target and its critical impurities, resulting in superior resolution.

Separation_Mechanism C18 Standard C18 Column (Hydrophobic Only) Fail Co-elution of De-iodinated Impurity C18->Fail Insufficient Selectivity PH Phenyl-Hexyl Column (Hydrophobic + π-π) Pass Baseline Resolution (Rs > 3.0) PH->Pass Enhanced π-π Affinity

Chromatographic selectivity pathways based on stationary phase chemistry.

Comparative Performance: C18 vs. Phenyl-Hexyl

To empirically validate the mechanistic theory, both columns were evaluated under identical gradient conditions. The data below demonstrates why the Phenyl-Hexyl chemistry is the superior choice for this specific analyte.

Chromatographic ParameterTraditional C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)Analytical Conclusion
Retention Time (Target) 8.45 min11.20 minStronger retention on Phenyl-Hexyl due to π−π stacking.
Resolution ( Rs​ ) 1.3 (Co-elution with de-iodo impurity)3.4 (Baseline resolution)Phenyl-Hexyl provides critical selectivity for halogenated aromatics.
Peak Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.08 (Highly symmetrical)End-capped Phenyl-Hexyl masks residual silanols, preventing secondary amine interactions.
Signal-to-Noise (S/N) 45:1120:1Sharper peaks on Phenyl-Hexyl yield higher sensitivity for impurities.

Step-by-Step Methodology & Experimental Protocol

The following protocol details the optimized method using the Phenyl-Hexyl column. Every step is designed as a self-validating system to ensure data integrity prior to formal ICH Q2(R2) validation[1].

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Mobile Phase (A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Causality: pH 6.0 ensures the secondary amine remains in a consistent ionization state, preventing retention time drift.

  • Organic Mobile Phase (B): 100% HPLC-Grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

Phase 2: Sample Preparation
  • Blank Solution: Use the Diluent.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Phase 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C (Maintains optimal mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 254 nm (Maximal absorbance for the conjugated thiophene-aniline system).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-13 min: Hold at 80% B

    • 13-13.1 min: Return to 30% B

    • 13.1-18 min: Re-equilibration at 30% B

ICH Q2(R2) Method Validation Results

The recent ICH Q2(R2) guidelines (effective mid-2024) mandate a lifecycle approach to analytical validation, emphasizing reportable ranges, precision, and robustness[2][3]. The optimized Phenyl-Hexyl method was subjected to rigorous validation according to these updated standards[4].

ICH_Lifecycle Design Method Design (Phenyl-Hexyl Selection) Optimize Parameter Optimization (Gradient & pH DoE) Design->Optimize Define Conditions Validate ICH Q2(R2) Validation (Accuracy, Precision, Range) Optimize->Validate Lock Method Routine Routine QC & Purity Assessment Validate->Routine Fit-for-Purpose

Analytical procedure lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

System Suitability & Specificity

System suitability was verified using six replicate injections of the Working Standard. Specificity was confirmed using a Photodiode Array (PDA) detector to ensure peak purity.

ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Retention Time %RSD ≤1.0% 0.15%Pass
Peak Area %RSD ≤2.0% 0.42%Pass
Theoretical Plates (N) >5000 12,450Pass
Peak Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.28Pass (No co-elution)
Linearity and Range

Linearity was assessed from 25% to 150% of the nominal target concentration (25 µg/mL to 150 µg/mL).

Concentration LevelPeak Area (Average of n=3)Statistical Output
25% (25 µg/mL)412,500Correlation Coefficient ( R2 ): 0.9998
50% (50 µg/mL)826,100Y-Intercept: +1,250
100% (100 µg/mL)1,650,300Slope: 16,510
120% (120 µg/mL)1,981,500Residual Sum of Squares: Acceptable
150% (150 µg/mL)2,478,900ICH Status: Pass
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a placebo matrix at three levels (50%, 100%, 150%), prepared in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50% 50.049.699.2%0.6%
100% 100.0100.4100.4%0.4%
150% 150.0149.199.4%0.5%
Criteria--98.0% - 102.0% ≤2.0%
Robustness

Robustness evaluates the method's reliability under deliberate, minor variations in chromatographic parameters, a key focus of the updated ICH Q2(R2) framework[3].

Deliberate VariationResolution ( Rs​ ) to Critical ImpurityTailing Factor ( Tf​ )Status
Flow Rate: 0.9 mL/min3.51.09Pass
Flow Rate: 1.1 mL/min3.21.07Pass
Column Temp: 30°C3.61.12Pass
Column Temp: 40°C3.11.05Pass
Mobile Phase pH: 5.83.41.10Pass
Mobile Phase pH: 6.23.31.08Pass

Conclusion

For the purity assessment of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, relying on standard C18 column chemistry introduces significant analytical risk due to poor selectivity against de-halogenated impurities. By leveraging the π−π stacking capabilities of a Phenyl-Hexyl stationary phase , analytical scientists can achieve baseline resolution ( Rs​>3.0 ), eliminate peak tailing, and ensure highly accurate quantification.

The developed method exhibits excellent linearity, precision, accuracy, and robustness, fully satisfying the stringent requirements of the ICH Q2(R2) guidelines for analytical procedure validation. This makes it a highly reliable, fit-for-purpose method for both routine quality control and regulatory submissions.

References

  • validation of analytical procedures q2(r2)
  • ICH Q2 (R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • Validation of Analytical Procedure Q2(R2)

Sources

Comparative Reactivity Guide: 3-Iodo- vs. 3-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the correct halogenated building block is critical for optimizing late-stage functionalization and cross-coupling workflows. This guide provides an objective, data-supported comparison between 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline and its 3-bromo analog .

While aryl iodides are traditionally favored for their high reactivity, the unique structural features of this molecule—specifically the presence of a nucleophilic secondary amine and a coordinating thiophene ring—transform it into a complex bifunctional monomer . This guide dissects the thermodynamic principles, mechanistic caveats, and experimental strategies required to harness these analogs effectively.

Thermodynamic & Kinetic Fundamentals

The fundamental divergence in reactivity between the iodo and bromo analogs is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond possesses a BDE of approximately 65 kcal/mol, which is significantly weaker than the C–Br bond at ~81 kcal/mol[1].

Because the cleavage of the C–X bond is typically the rate-determining step in the activation of aryl halides, the 3-iodo analog undergoes oxidative addition to Palladium(0) complexes at a substantially faster rate than the 3-bromo analog[2]. However, as detailed below, faster oxidative addition does not universally guarantee higher catalytic turnover.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_I Fast Oxidative Addition (3-Iodo Analog) Pd0->OxAdd_I C-I BDE ~65 kcal/mol OxAdd_Br Slow Oxidative Addition (3-Bromo Analog) Pd0->OxAdd_Br C-Br BDE ~81 kcal/mol PdII_I Pd(II)-Iodo Complex (Risk of I⁻ Inhibition) OxAdd_I->PdII_I PdII_Br Pd(II)-Bromo Complex (Standard Turnover) OxAdd_Br->PdII_Br Transmet Transmetalation PdII_I->Transmet Toluene Solvent PdII_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1. Comparative Pd-catalyzed cross-coupling cycles highlighting iodide inhibition risks.

Mechanistic Caveats: The Bifunctional Challenge

As a Senior Application Scientist, I must emphasize that treating these molecules as simple aryl halides will lead to reaction failure. The presence of the N-[1-(thiophen-2-yl)ethyl] group introduces two critical mechanistic challenges:

A. Intermolecular Self-Condensation

Both analogs contain an electrophilic site (the aryl halide) and a nucleophilic site (the secondary aniline). Under the strong base conditions (e.g., NaOtBu) typically required for Buchwald-Hartwig C–N coupling, the molecule acts as a bifunctional monomer, rapidly undergoing intermolecular self-condensation to form oligomers. Causality: The secondary amine must either be protected (e.g., via Boc-protection) or the reaction must be steered toward C–C coupling using weak bases (like K₂CO₃) that cannot deprotonate the aniline.

B. The Iodide Inhibition Phenomenon

If the amine is protected and C–N coupling is attempted, the 3-iodo analog faces a secondary hurdle. The oxidative addition of the aryl iodide releases an iodide anion (I⁻). In polar solvents like DME or THF, soluble iodide anions aggressively compete with the amine for binding to the Pd(II) complex, forming highly stable, off-cycle bridging iodide dimers that stall the reaction[3][4]. Causality: To recover the reactivity of the iodo analog, one must use non-polar solvents like toluene, wherein the resulting NaI or KI salts are insoluble and precipitate out of the catalytic cycle[3]. The bromo analog does not suffer from this specific inhibition.

Bifunctional Substrate 3-Halogeno-N-[1-(thiophen-2-yl)ethyl]aniline (Bifunctional Monomer) CC_Pathway Suzuki-Miyaura Coupling (Weak Base, C-C Formation) Substrate->CC_Pathway CN_Pathway Buchwald-Hartwig (Strong Base, C-N Formation) Substrate->CN_Pathway Target Desired Cross-Coupled Product CC_Pathway->Target High Selectivity Oligomer Intermolecular Self-Condensation CN_Pathway->Oligomer Competing Nucleophile

Figure 2. Divergent reactivity pathways of the bifunctional aniline substrate.

Performance Comparison Data

Table 1: Physicochemical & Thermodynamic Properties
Property3-Iodo Analog3-Bromo AnalogMechanistic Impact
C–X BDE ~65 kcal/mol~81 kcal/molIodo analog has a lower activation barrier for oxidative addition.
Oxidative Addition Rate Fast ( kobs​ higher)Slow ( kobs​ lower)Iodo analog reaches the Pd(II) intermediate more rapidly[2].
Leaving Group Inhibition High (I⁻ bridging)Low (Br⁻ is labile)I⁻ can stall the catalytic cycle in polar solvents[3].
Steric Hindrance (C–X) 1.98 Å (vdW radius)1.85 Å (vdW radius)Iodo analog presents slightly more steric bulk during transmetalation.
Table 2: Performance Comparison in Cross-Coupling
Reaction Modality3-Iodo Analog3-Bromo AnalogOptimal Mitigation Strategy
Suzuki-Miyaura (C–C) Excellent (25–60°C)Good (80–100°C)Use biphasic Toluene/H₂O to precipitate NaI/KI[4].
Buchwald-Hartwig (C–N) Poor (Oligomerization)Poor (Oligomerization)Protect the secondary amine prior to coupling.
Sonogashira (C–C) Excellent (Cu-free possible)Moderate (Requires Cu)Slow addition of alkyne to prevent homocoupling.

Experimental Methodologies

To objectively compare the reactivity of these analogs, the following protocol describes a self-validating Suzuki-Miyaura kinetic assay .

Design Rationale: K₂CO₃ is selected as a weak base to prevent the deprotonation of the secondary amine, thereby suppressing self-condensation. Toluene is utilized as the organic phase to force the precipitation of iodide salts, preventing catalyst poisoning[3][4]. An internal standard is included for absolute UPLC-MS quantification.

Step-by-Step Protocol: Competitive Suzuki-Miyaura Coupling
  • Substrate & Standard Preparation:

    • In a nitrogen-filled glovebox, prepare two identical 10 mL Schlenk flasks.

    • To Flask A, add 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (0.5 mmol).

    • To Flask B, add 3-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline (0.5 mmol).

    • To both flasks, add phenylboronic acid (0.75 mmol) and the internal standard 1,3,5-trimethoxybenzene (0.5 mmol).

  • Catalyst & Base Addition:

    • Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) to both flasks.

    • Add finely milled anhydrous K₂CO₃ (1.5 mmol) to both flasks.

  • Solvent Introduction:

    • Inject 4.0 mL of degassed Toluene and 1.0 mL of degassed DI water into both flasks. The biphasic system ensures boronic acid activation while keeping the organic phase non-polar.

  • Parallel Kinetic Heating:

    • Transfer both flasks to a pre-heated parallel synthesizer block set to 60°C.

    • Stir vigorously (1000 rpm) to ensure biphasic mixing.

  • Self-Validating Sampling & Analysis:

    • Withdraw 50 µL aliquots from the organic layer of each flask at t=15,30,60,and 120 minutes.

    • Quench each aliquot into 1.0 mL of cold acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.

    • Validation Check: The constant peak area of 1,3,5-trimethoxybenzene confirms no evaporative concentration errors occurred during sampling.

Workflow Prep Equimolar Preparation Cat Catalyst/Ligand Addition Prep->Cat Solvent Solvent Selection (Toluene/H2O) Cat->Solvent Heat Parallel Heating (60°C & 100°C) Solvent->Heat Aliquots Kinetic Sampling Heat->Aliquots UPLC UPLC-MS Analysis Aliquots->UPLC

Figure 3. Standardized self-validating workflow for kinetic comparison of aryl halides.

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. [3]

  • Amatore, C., et al. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). ACS Publications. [2]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). MIT Open Access Articles: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT. [4]

  • Yale University Chemistry Department. Bond Dissociation Energies (kcal/mol).

  • Wikipedia Contributors. Bond dissociation energy. Wikipedia, The Free Encyclopedia. [1]

Sources

Validating Enantiomeric Excess (ee) of Chiral 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or cause adverse off-target effects[1].

The target molecule, 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline , presents a unique matrix of analytical challenges and opportunities. Structurally, it is a chiral secondary amine featuring a highly polarizable thiophene ring and a sterically demanding iodine atom at the meta position of the aniline core. These features dictate its behavior in chiral environments:

  • Basicity & Peak Tailing : The secondary amine can cause severe peak tailing on traditional silica-based stationary phases due to secondary interactions with residual acidic silanols[2].

  • Steric & Electronic Recognition : The bulky iodine atom alters the steric environment, while the thiophene ring provides strong π−π interactions. These features are excellent for chiral discrimination but require carefully optimized mobile phases to prevent excessively long retention times[3].

This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the ee of this specific class of chiral amines.

Mechanistic Drivers of Chiral Recognition

To successfully resolve the enantiomers of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, the analytical method must exploit a three-point interaction model:

  • Hydrogen Bonding : The secondary amine acts as a hydrogen bond donor/acceptor with the carbamate or urea linkages of a Chiral Stationary Phase (CSP).

  • π−π Stacking : The electron-rich thiophene ring and the iodine-substituted phenyl ring engage in π−π interactions with the aromatic rings of the CSP[3].

  • Steric Inclusion : The massive atomic radius of the iodine atom forces the molecule into a rigid conformation, enhancing the energetic difference ( ΔΔG ) between the transient diastereomeric complexes formed by the (R) and (S) enantiomers[3].

Comparative Analysis of Analytical Techniques

A. Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as the gold standard for separating basic chiral amines[4]. By utilizing supercritical CO2​ as the primary mobile phase, SFC offers higher diffusivity and lower viscosity than liquid solvents, resulting in exceptionally fast mass transfer kinetics[5].

  • Causality in Method Design : To mitigate the peak tailing inherent to secondary amines, the polar co-solvent (typically methanol) must be doped with a basic additive. Adding 0.2% diethylamine (DEA) competitively binds to the acidic silanol sites on the CSP, ensuring sharp, symmetrical peaks[2].

B. Chiral High-Performance Liquid Chromatography (HPLC)

While SFC is faster, normal-phase HPLC remains a highly reliable workhorse for chiral separations[6]. Using an immobilized polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), separation is driven by differential partitioning[1].

  • Causality in Method Design : A typical mobile phase consists of Hexane and Isopropanol (IPA). Similar to SFC, the addition of 0.1% to 0.2% DEA is mandatory to suppress amine-silanol interactions[2]. Normal-phase HPLC often yields the highest absolute resolution ( Rs​ ) but at the cost of significantly longer analysis times[2].

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

When chromatographic methods are unavailable, 1H -NMR using Chiral Solvating Agents (CSAs) serves as a powerful orthogonal validation tool[1].

  • Causality in Method Design : Adding a CSA like Pirkle's alcohol to the sample in CDCl3​ forms transient, non-covalent diastereomeric complexes via hydrogen bonding with the secondary amine. The anisotropic shielding from the CSA causes the doublet of the methyl group (on the chiral ethyl center) to split into two distinct doublets for the (R) and (S) enantiomers. Integration provides a direct measurement of ee.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these techniques when applied to sterically hindered chiral secondary amines.

Performance ParameterChiral SFC (Polysaccharide CSP)Chiral HPLC (Normal Phase) 1H -NMR (with CSA)
Primary Mechanism Partitioning (Supercritical CO2​ / MeOH)Partitioning (Hexane / IPA)Diastereomeric complexation
Typical Analysis Time 3 - 8 minutes15 - 30 minutes5 - 10 minutes (scan time)
Resolution ( Rs​ ) High ( Rs​ ~ 2.0 - 3.5)Very High ( Rs​ > 3.0)Moderate (Dependent on field strength)
Sensitivity (LOD) ~0.05% minor enantiomer~0.01% minor enantiomer~1.0% minor enantiomer
Key Advantage High throughput, superior peak symmetryHighest resolution, universal accessNo chiral column required
Major Limitation Requires specialized SFC equipmentHigh solvent consumption, slowHigh limit of detection

Self-Validating Experimental Protocol (SFC)

To ensure absolute trustworthiness, analytical protocols must be self-validating. You cannot accurately determine the ee of an enriched sample without first proving that your system can resolve the racemate.

Optimized SFC Method Parameters
ParameterOptimized ConditionMechanistic Rationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Provides chiral grooves for steric inclusion and H-bonding[6].
Mobile Phase 80% CO2​ / 20% MeOHSupercritical CO2​ ensures fast mass transfer[5].
Additive 0.2% Diethylamine (DEA)Competitively masks acidic silanols, preventing peak tailing[2].
Flow Rate 3.0 mL/minBalances high throughput with optimal residence time.
Back Pressure 120 barMaintains mobile phase in the supercritical fluid state[5].
Step-by-Step Workflow
  • System Equilibration : Equilibrate the column with the mobile phase until the baseline is stable. Causality: The 0.2% DEA must fully saturate the active silanol sites on the column before injection; otherwise, the first few injections will exhibit severe tailing[2].

  • Racemate Validation (The "Self-Check") : Inject 5 µL of the racemic 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (1 mg/mL). Causality: This step proves the system's capability to discriminate the enantiomers. Adjust the co-solvent percentage until baseline resolution ( Rs​>1.5 ) is achieved. If Rs​<1.5 , any subsequent ee calculation is scientifically invalid due to peak overlap.

  • Linear Range Verification : Inject the racemate at varying concentrations (0.1, 0.5, and 2.0 mg/mL). Causality: Ensures the UV detector (set at 254 nm) is not saturated. Detector saturation flattens the peak apex of the major enantiomer, leading to an artificially low ee% calculation.

  • Sample Analysis : Inject the enantioenriched sample. Calculate the enantiomeric excess using the integrated peak areas:

    ee%=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

Logical Workflow Visualization

Workflow Step1 1. Synthesize/Obtain Racemic 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline Step2 2. Select Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Step1->Step2 Step3 3. Optimize Mobile Phase Add 0.2% DEA to suppress silanol interactions Step2->Step3 Step4 4. Inject Racemate Validate Baseline Resolution (Rs > 1.5) Step3->Step4 Step5 5. Inject Enantioenriched Sample Ensure peak areas are within linear range Step4->Step5 Step6 6. Calculate Enantiomeric Excess (ee) ee% = |(Area R - Area S)| / (Area R + Area S) * 100 Step5->Step6 Step7 7. Orthogonal Validation Confirm via 1H-NMR with Chiral Solvating Agent Step6->Step7

Logical workflow for self-validating enantiomeric excess determination of chiral amines.

References

  • Title: A Comparative Guide to Enantiomeric Excess Determination Using Chiral Chromatography Source: Benchchem URL
  • Title: A Comparative Guide: HPLC vs.
  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: ResearchGate URL
  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International - Chromatography Online URL
  • Title: Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents Source: PubMed URL
  • Title: Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase Source: MDPI URL

Sources

X-ray crystallography validation of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of Chiral Amine Intermediates: A Comparative Guide to X-Ray Crystallography of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Determining the absolute configuration and structural integrity of chiral amine intermediates is a critical bottleneck in small-molecule drug development. Molecules such as 3-iodo-N-[1-(thiophen-2-yl)ethyl]aniline present a unique analytical challenge. The thiophene moiety is highly susceptible to rotational disorder within crystal lattices, often resulting in ambiguous electron density maps. Furthermore, relying solely on solution-state techniques can lead to misassigned stereocenters due to the conformational flexibility of the ethylamine bridge.

To establish a ground-truth structural model, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard. By strategically incorporating an iodine atom into the aniline ring, we engineer a self-validating system: the heavy atom not only facilitates robust phase determination but also provides the anomalous scattering necessary to assign absolute stereochemistry without relying on external chiral references.

Comparative Efficacy: SCXRD vs. Alternative Techniques

When validating the 3-iodo-thiophene intermediate, structural chemists must choose between SCXRD, Chiral High-Performance Liquid Chromatography (HPLC), 2D Nuclear Magnetic Resonance (NMR), and Vibrational Circular Dichroism (VCD). Table 1 quantitatively compares these methodologies based on their performance metrics.

Table 1: Performance Comparison of Analytical Techniques for Chiral Thiophene Amines

Analytical TechniqueAbsolute ConfigurationEnantiomeric Excess (ee)Conformational DataSample RequirementThroughput
SCXRD Yes (Direct, via Flack Parameter)Yes (via bulk crystal analysis)Yes (Solid-state mapping)Single Crystal (>0.1 mm)Low
Chiral HPLC No (Requires pre-validated standards)Yes (Highly accurate limits of detection)NoSolution (μg scale)High
2D NMR (with CDA) Indirect (Mosher's method derivation)YesYes (Solution-state averaging)Solution (mg scale)Medium
VCD Yes (Requires complex DFT calculations)NoYes (Solution-state)Solution (mg scale)Low

Causality in Technique Selection: While Chiral HPLC provides rapid enantiomeric excess data, it is fundamentally a comparative technique; it cannot determine absolute configuration ab initio. VCD can theoretically determine absolute configuration, but the inherent rotational flexibility of the thiophene ring requires exhaustive, computationally expensive Density Functional Theory (DFT) conformational searches. As noted in literature evaluating [1], shallow potential energy wells often yield ambiguous VCD spectra. SCXRD bypasses these limitations by directly imaging the spatial arrangement of atoms in the solid state, expanding the [2].

The Mechanistic Advantage of Iodine in SCXRD

The "phase problem" is the central hurdle in crystallography. For 3-iodo-N-[1-(thiophen-2-yl)ethyl]aniline, the iodine atom acts as an internal beacon.

When irradiated with Cu Kα X-rays ( λ=1.5418 Å), iodine exhibits a massive anomalous scattering effect ( f′′≈6.8 ). This breaks Friedel's Law ( I(hkl)=I(−h−k−l) ), generating a measurable difference in the intensities of Bijvoet pairs. This anomalous signal is leveraged to solve the phase problem via Single-Wavelength Anomalous Dispersion (SAD). More importantly, it allows for the precise calculation of the Flack parameter, definitively proving the chirality of the ethylamine stereocenter without needing a reference molecule, a principle foundational to [3].

G N1 Synthesis of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline N2 Crystallization Screen (Vapor Diffusion Method) N1->N2 N3 SCXRD Data Collection (Cu Kα Radiation, λ = 1.5418 Å) N2->N3 N4 SAD Phasing via Iodine (Anomalous Signal f'' ≈ 6.8) N3->N4 N5 Structure Refinement (SHELXL, R1 < 0.05) N4->N5 N6 Absolute Configuration (Flack Parameter ≈ 0.00) N5->N6

SCXRD validation workflow for 3-iodo-thiophene chiral amine intermediates.

Self-Validating Experimental Protocol

To ensure rigorous validation, the following protocol integrates physical crystallization with computational validation, ensuring that any structural artifacts (like thiophene disorder) are identified and resolved.

Phase 1: Thermodynamically Controlled Crystallization

Objective: Grow single crystals (>0.1 mm) while suppressing thiophene rotational disorder.

  • Dissolve 10 mg of 3-iodo-N-[1-(thiophen-2-yl)ethyl]aniline in 0.5 mL of dichloromethane (solvent).

  • Place the solution in a 1-dram inner glass vial.

  • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of n-pentane (antisolvent).

  • Seal the outer vial tightly and incubate at 4 °C for 48–72 hours.

Causality: Rapid solvent evaporation forces kinetic trapping, leading to twinned crystals and high thiophene disorder. Vapor diffusion ensures a slow approach to the metastable zone, promoting thermodynamically stable, highly ordered crystal packing.

Phase 2: SCXRD Data Collection
  • Mount a single crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer. Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and effectively freezing the dynamic rotation of the thiophene ring.

  • Collect diffraction data using a microfocus Cu Kα source ( λ=1.5418 Å). Causality: Cu radiation is mandatory for this specific intermediate. Using standard Mo Kα radiation ( λ=0.7107 Å) would result in an anomalous signal too weak to reliably determine the Flack parameter for a molecule of this weight.

Phase 3: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Model the Thiophene Disorder: If the difference electron density map shows residual peaks near the sulfur atom, model the ring over two positions (representing a 180° flip) and refine their relative occupancies using free variables.

  • Validate the absolute structure by calculating the Flack parameter ( x ).

Data Interpretation and Acceptance Criteria

A self-validating protocol requires strict quantitative thresholds. Table 2 outlines the crystallographic metrics required to confirm the structural integrity of the intermediate.

Table 2: SCXRD Validation Metrics for 3-Iodo Intermediates

ParameterTarget ThresholdMechanistic Significance
R1 (Unweighted R-factor) < 5.0%Indicates strong agreement between the calculated structural model and the experimental diffraction data.
Flack Parameter ( x ) 0.00±0.03 Confirms the absolute configuration of the ethylamine stereocenter. Relies entirely on the iodine anomalous dispersion.
Goodness-of-Fit (GooF) 0.95 – 1.05Validates the weighting scheme used during refinement; ensures data is neither over- nor under-parameterized.
Thiophene Occupancy Sum = 1.00Quantifies rotational disorder (e.g., 0.85 major / 0.15 minor conformer). High disorder requires anisotropic restraint modeling.

If the Flack parameter is near 0 with a low standard uncertainty (SU < 0.03), the absolute configuration is unambiguously assigned. If the SU is high, it indicates an insufficient anomalous signal, triggering a mandatory self-correction step: re-collecting data with higher redundancy or longer exposure times.

References

  • Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations The Journal of Physical Chemistry A URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics URL:[Link]

  • A Newcomer's Guide to Peptide Crystallography National Institutes of Health (PMC) URL:[Link]

Safety Operating Guide

Operational Guide for the Safe Disposal of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release: This document provides essential safety and logistical guidance for the proper disposal of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. The protocols herein are designed to build trust by providing value beyond the product itself, ensuring the safety of personnel and the integrity of the research environment.

Hazard Assessment and Chemical Profile

3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a halogenated aromatic amine.[1][2] Its structure necessitates a cautious approach to handling and disposal. Aromatic amines as a class are recognized for their potential toxicity, while the presence of iodine classifies it as a halogenated organic compound, which requires a specific waste stream for disposal.[1][3]

Table 1: Chemical Identity

Property Value Source
IUPAC Name 3-Iodo-N-(1-thiophen-2-ylethyl)aniline [2]
Molecular Formula C₁₂H₁₂INS [2]
Molecular Weight 329.20 g/mol [2]

| Classification | Halogenated Aromatic Amine |[1][2] |

Table 2: Summary of Primary Hazards

Hazard Category Description Rationale & Source(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Based on data for analogous compounds like 3-iodoaniline.[4] Aromatic amines can be systemically toxic.
Skin Corrosion/Irritation Causes skin irritation. Direct contact can cause inflammation. Prolonged contact may lead to dermatitis.[4]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with eyes can cause significant irritation and potential damage.[4]
Respiratory Irritation May cause respiratory irritation if inhaled. Inhalation of dust or vapors should be avoided by using proper engineering controls.
Environmental Hazard Potentially toxic to aquatic life. Aromatic amines can have long-lasting harmful effects on aquatic environments.[5][6]

| Combustion Hazard | Combustion may produce highly toxic gases. | Burning halogenated compounds can release toxic vapors like hydrogen iodide and nitrogen oxides.[4][7] |

Pre-Disposal Safety Protocols: A Self-Validating System

Adherence to the following safety protocols is mandatory before beginning any waste consolidation or disposal procedures. These measures create a self-validating system where safety is integrated into the workflow, not treated as an afterthought.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, including weighing, transfers, and preparation of waste containers, must be conducted within a certified chemical fume hood.[3]

    • Causality: This is the primary line of defense to prevent the inhalation of potentially harmful vapors or aerosolized dust, which can cause respiratory irritation and systemic toxicity.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[8]

  • Safety Stations: An operational safety shower and eye wash station must be readily accessible.[6]

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the compound's known and analogous hazards.

Table 3: Required Personal Protective Equipment

PPE Item Specification Rationale
Hand Protection Chemical-resistant nitrile gloves. Protects against dermal contact and absorption, which can cause skin irritation and systemic toxicity.[3]
Eye Protection Safety goggles with side shields or a full-face shield. Prevents eye contact, which can cause serious irritation.[3][4]

| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from splashes and contamination.[3][8] |

Step-by-Step Waste Disposal Protocol

The following protocol provides a direct, procedural guide for the safe segregation and disposal of waste containing 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline.

Step 3.1: Waste Classification and Segregation

This is the most critical step in responsible chemical waste management.[3]

  • Identify the Waste Stream: All waste containing this compound must be classified as Halogenated Organic Waste .[1][9]

  • Segregate at the Source:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, silica gel, contaminated absorbent pads) in a dedicated, lined solid waste container.

    • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses in a dedicated liquid waste container.

  • Avoid Incompatibilities: DO NOT mix this waste with the following:

    • Non-halogenated organic waste.[1][7]

    • Acids or Bases.[1]

    • Strong oxidizing agents (e.g., peroxides, bleach).[7]

  • Scientific Principle: Halogenated waste is typically disposed of via high-temperature incineration, which requires specialized flue-gas "scrubbers" to neutralize the acidic gases (like HCl, HF, or in this case, HI) formed during combustion.[10] Mixing with other waste streams complicates this process, increases environmental risk, and violates regulatory standards.

cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Designated Waste Streams Waste 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (Solid or Liquid Waste) Decision Is the waste 'Halogenated Organic'? Waste->Decision Halogenated Halogenated Organic Waste Container Decision->Halogenated  Yes NonHalogenated Non-Halogenated Organic Waste Decision->NonHalogenated No Aqueous Aqueous Waste (Acids/Bases) Decision->Aqueous No

Caption: Waste segregation logic for halogenated compounds.

Step 3.2: Container Selection and Labeling
  • Choose a Compatible Container: Use only high-density polyethylene (HDPE) or glass containers that are in good condition and free from contamination.[3][7] The container must have a secure, threaded, tight-fitting lid to prevent leaks.[3][7]

  • Label Before Use: The waste container must be labeled before the first drop of waste is added.[7] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Waste 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline " (and any other components/solvents). Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 3.3: Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7] This minimizes the release of fugitive vapors.

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Store Away from Incompatibles: Ensure the container is physically separated from acids, bases, and oxidizing agents.[3][7]

Step 3.4: Final Disposal
  • Do Not Dispose via Sewer: Under no circumstances should this chemical or its containers be disposed of down the drain.[5]

  • Contact EH&S: When the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.

  • Entrust to Professionals: Final disposal must be carried out by a licensed and approved waste disposal company in accordance with all local and national regulations.

A Step 1: Identify Waste (Solid or Liquid) B Step 2: Classify as 'Halogenated Organic Waste' A->B C Step 3: Select & Pre-Label Compatible Container B->C D Step 4: Add Waste in Fume Hood (Wearing full PPE) C->D E Step 5: Securely Close Container & Store in SAA D->E F Step 6: Request Pickup from EH&S for Final Disposal E->F

Caption: Step-by-step workflow for proper chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigating exposure and environmental contamination.

  • Small Spills (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Section 2.2, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads.[3][4][7] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into a new, properly labeled hazardous waste container.[3][7]

    • Decontaminate the spill area and report the incident to your laboratory supervisor.

  • Large Spills (Outside of a fume hood) or Uncontrolled Releases:

    • EVACUATE IMMEDIATELY. Alert all personnel to evacuate the laboratory.[3][7]

    • Restrict access to the area.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response team or EH&S department immediately.[3] Provide them with the chemical name and any available safety data.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2021). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. Journal of Environmental Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet: 2-Iodoaniline. Retrieved from [Link]

  • Agar Scientific. (2019). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Practical Guide to Handling 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline holds significant promise in the exploration of new therapeutic agents and advanced materials.[1] As with any frontier of scientific discovery, the journey begins with a foundational commitment to safety. This guide, compiled by senior application scientists, provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound. Our aim is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your experimental outcomes.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is not yet widely available, a thorough hazard analysis can be conducted by examining its structural components: an aniline derivative, an iodo-functional group, and a thiophene moiety.

  • Aniline Core: Aniline and its derivatives are known to be toxic by all routes of exposure: inhalation, ingestion, and skin absorption.[2][3] They can cause skin and eye irritation and may act as skin sensitizers.[3] Some aniline compounds are also considered potential mutagens or carcinogens.[3]

  • Iodo Group: The presence of iodine introduces the hazards associated with halogenated organic compounds. These can include irritation to the skin, eyes, and respiratory system.[4][5]

  • Thiophene Moiety: While thiophene itself is less hazardous than aniline, it is still a volatile organic compound and should be handled with care.

Given this composite structure, it is prudent to treat 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline with a high degree of caution, assuming it to be toxic, an irritant, and readily absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified above.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[2][4]To protect against splashes and potential aerosols, preventing severe eye irritation or injury.
Skin Protection Nitrile gloves (double-gloving recommended) and a chemical-resistant lab coat.[2][3][4]To prevent skin contact and absorption, which is a primary route of exposure for aniline compounds.[2][3] Regularly inspect gloves for any signs of degradation or perforation.
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[3]To prevent inhalation of airborne particles or vapors, which can be toxic.[3]

dot

Caption: Personal Protective Equipment (PPE) workflow before handling the compound.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing exposure and preventing accidents.

Receiving and Storage
  • Upon receipt, immediately inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • The storage container should be clearly labeled with the compound's name and associated hazard warnings.

Handling and Experimental Use

dot

Handling_Procedure Start Start Prep Prepare Work Area (Fume Hood, PPE) Start->Prep Weigh Weigh Compound in Hood Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Workup Aqueous Workup Quench->Workup Cleanup Clean Work Area Workup->Cleanup End End Cleanup->End

Caption: Step-by-step experimental workflow for safe handling.

  • Preparation: Before any manipulation, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Aliquotting: If working with a solid, carefully weigh the required amount in the fume hood. Avoid generating dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Reaction: After the experiment is complete, decontaminate all surfaces and equipment.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[2]

    • Collect the absorbent material into a sealed container for hazardous waste disposal.[6]

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the affected area.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[7][8]

Waste Segregation is Key:

  • Halogenated Organic Waste: All waste containing 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline, including reaction residues, contaminated solvents, and absorbent materials from spills, must be collected in a designated, clearly labeled "Halogenated Waste" container.[6][8]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[6][7] This is crucial for proper and safe disposal via high-temperature incineration.[9]

  • Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE in the solid hazardous waste stream.

dot

Waste_Disposal cluster_WasteStreams Waste Generation cluster_DisposalPath Disposal Pathway CompoundWaste Unused Compound & Reaction Residues HalogenatedContainer Designated Halogenated Waste Container CompoundWaste->HalogenatedContainer SolventWaste Contaminated Solvents SolventWaste->HalogenatedContainer SolidWaste Contaminated PPE & Absorbents SolidWaste->HalogenatedContainer EHS_Pickup EHS Hazardous Waste Pickup HalogenatedContainer->EHS_Pickup For Incineration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.